Thiazole-2-carboxylic acid
Description
Significance as a Core Heterocyclic Scaffold in Drug Discovery and Chemical Synthesis
The thiazole (B1198619) ring is a privileged scaffold in medicinal chemistry, meaning it is a structural feature that is frequently found in biologically active compounds and approved drugs. nih.govsciencescholar.usresearchgate.net Its aromatic nature, arising from the delocalization of pi electrons, allows for various chemical modifications, making it a versatile template for designing new molecules. nih.gov Thiazole-2-carboxylic acid, in particular, provides a key starting point for synthesizing a wide array of derivatives. The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and hydrazides, each with distinct chemical properties and potential biological activities. chemimpex.comresearchgate.net This adaptability allows chemists to fine-tune the structure of the molecule to optimize its interaction with biological targets. lookchem.com
The thiazole nucleus is a component of many natural products, including Vitamin B1 (thiamine), and is present in numerous synthetic drugs with a broad range of therapeutic applications. nih.govnih.gov Its ability to participate in various biochemical interactions makes it a valuable component in the design of new therapeutic agents.
Role as a Versatile Intermediate in Pharmaceutical and Agrochemical Development
This compound is a widely utilized intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com In the pharmaceutical industry, it serves as a building block for creating more complex molecules with potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer agents. chemimpex.comontosight.ai The thiazole ring system is a key feature in several FDA-approved drugs. sciencescholar.usresearchgate.net
In the agrochemical sector, derivatives of this compound are used in the formulation of pesticides and herbicides. chemimpex.comlookchem.com The incorporation of the thiazole moiety can enhance the efficacy of these products in controlling pests and weeds, thereby contributing to improved crop yields. chemimpex.com For example, 4-Isopropylthis compound is an intermediate in the synthesis of novel pesticides and fungicides.
The versatility of this compound and its derivatives stems from their reactivity and the ability to introduce various substituents onto the thiazole ring, which can modulate the biological activity of the final product. chemimpex.comresearchgate.net
Presence within Clinically Relevant Molecules and Therapeutic Agents
The thiazole ring, the core of this compound, is a fundamental component of numerous clinically significant molecules. Its presence is critical to the therapeutic action of a wide range of drugs.
Examples of FDA-Approved Drugs Containing a Thiazole Ring:
| Drug Name | Therapeutic Class | Role of Thiazole Ring |
| Dasatinib | Anticancer | A key component of this tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). sciencescholar.us |
| Riluzole | Neuroprotective | Used in the treatment of amyotrophic lateral sclerosis (ALS). nih.govwikipedia.org |
| Nizatidine | Anti-ulcer | A histamine (B1213489) H2 receptor antagonist that reduces stomach acid production. nih.govnih.gov |
| Sulfathiazole | Antimicrobial | An older antibiotic drug. nih.gov |
| Pramipexole | Anti-Parkinson's | A dopamine (B1211576) agonist used to treat Parkinson's disease. nih.govnih.gov |
| Dabrafenib | Anticancer | A BRAF inhibitor used in the treatment of melanoma. sciencescholar.us |
These examples underscore the importance of the thiazole scaffold in the development of effective therapeutic agents for a variety of diseases. The specific substitutions on the thiazole ring are crucial for the pharmacological activity of each drug.
Overview of Research Trajectories in Medicinal Chemistry and Materials Science
Medicinal Chemistry:
Current research in medicinal chemistry continues to heavily leverage the thiazole scaffold. Scientists are actively designing and synthesizing novel this compound derivatives to explore new therapeutic applications. tandfonline.comnih.gov Key areas of investigation include:
Anticancer Agents: Developing new c-Met kinase inhibitors and other targeted therapies. tandfonline.com
Antimicrobial Agents: Creating new compounds to combat drug-resistant bacteria and fungi. fabad.org.tr
Antitubercular Agents: Designing new chemotypes to address the challenges of tuberculosis treatment. nih.gov
Enzyme Inhibitors: Investigating the potential of thiazole derivatives to inhibit various enzymes involved in disease processes. chemimpex.comsmolecule.com
Materials Science:
The unique chemical and physical properties of the thiazole ring also make it an attractive component in materials science. chemimpex.comontosight.ai Research in this area is exploring the use of this compound and its derivatives in the development of:
Novel Polymers and Coatings: The thiazole moiety can be incorporated into polymer backbones to create materials with specific thermal, electronic, or optical properties. chemimpex.comchemimpex.com
Dyes and Pigments: Thiazole-based compounds can serve as intermediates in the production of stable and high-performance colorants. chemimpex.com
Conducting Materials: The presence of both sulfur and nitrogen in the aromatic ring suggests potential applications in electronic and optoelectronic materials. ontosight.ai
The ongoing research in both medicinal chemistry and materials science highlights the enduring importance and broad applicability of this compound as a fundamental chemical building block. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S/c6-4(7)3-5-1-2-8-3/h1-2H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVLVRYLIMQVDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376402 | |
| Record name | Thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14190-59-1 | |
| Record name | Thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Thiazole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Chemical Transformations of Thiazole 2 Carboxylic Acid
Strategies for Thiazole (B1198619) Ring Formation and Carboxylic Acid Introduction
The construction of the thiazole ring with a carboxylic acid at the 2-position can be achieved through various synthetic routes. These methods often involve the cyclization of acyclic precursors or the modification of existing thiazole rings.
Hantzsch Thiazole Synthesis and its Variations
The Hantzsch thiazole synthesis is a classical and versatile method for the formation of the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide. researchgate.netyoutube.com While direct synthesis of thiazole-2-carboxylic acid using this method is not commonly reported, variations of the Hantzsch synthesis can be employed to introduce a precursor to the carboxylic acid group at the 2-position.
One potential strategy involves the reaction of dithiooxamide (B146897) (rubeanic acid) with an α-halo carbonyl compound bearing an ester group, such as ethyl bromopyruvate. The initial cyclization would be expected to yield a thiazole with a thioamide or related group at the 2-position, which could then be further transformed into a carboxylic acid.
Alternatively, a more direct approach to a 2-substituted thiazole that can be converted to the carboxylic acid involves a halogen-metal exchange reaction. For instance, 2-bromothiazole (B21250) can be treated with an organolithium reagent, such as n-butyllithium, to form the corresponding 2-lithiothiazole. This intermediate can then be carboxylated by reaction with carbon dioxide to yield this compound. researchgate.net
Cyclization Reactions Involving Thioamide Intermediates and α-Haloketones
This method is fundamentally the Hantzsch thiazole synthesis. To obtain this compound, a thioamide precursor that will ultimately provide the C2-carboxyl group is required. A plausible, though not explicitly detailed in readily available literature, approach would be the reaction of a thioamide derivative of glyoxylic acid with an α-haloketone.
A more practical approach involves the use of a precursor functional group that can be later converted to a carboxylic acid. For example, the reaction of a thioamide with an α-haloketone containing a nitrile or ester group can lead to the formation of a 2-substituted thiazole. This substituent can then be hydrolyzed to the desired carboxylic acid.
| Reactant 1 | Reactant 2 | Product | Subsequent Reaction | Final Product |
| Thioamide | α-Haloketone | 2-Substituted Thiazole | - | - |
| Dithiooxamide | Ethyl bromopyruvate | Ethyl 2-aminothiazole-4-carboxylate | Hydrolysis | 2-Aminothiazole-4-carboxylic acid |
| 2-Bromothiazole | n-Butyllithium, then CO2 | This compound | - | This compound |
Table 1: Examples of Cyclization and Functionalization Reactions for Thiazole Synthesis
Synthesis via Dehydrogenation of Thiazolidine (B150603) Intermediates
The aromatization of a thiazolidine ring to a thiazole offers another synthetic route. This approach involves the initial formation of a thiazolidine-2-carboxylic acid, followed by a dehydrogenation step. Thiazolidine-2-carboxylic acid can be synthesized from the condensation of cysteamine (B1669678) and glyoxylic acid.
While the direct chemical dehydrogenation of thiazolidine-2-carboxylic acid to this compound is not extensively documented in dedicated synthetic papers, the principle is demonstrated in related systems. For instance, the oxidation of thiazolidine-4-carboxylic acid to thiazole-4-carboxylic acid has been reported. Furthermore, enzymatic oxidation of thiazolidine-2-carboxylate to a thiazoline (B8809763) derivative is known, suggesting the feasibility of this transformation. nih.gov The conversion of thiazolines to thiazoles can be achieved using oxidizing agents like manganese dioxide (MnO₂).
| Precursor | Reagent | Product |
| Thiazolidine-2-carboxylic acid | Dehydrogenating agent (e.g., MnO₂) | This compound |
Table 2: Dehydrogenation Approach to this compound
Multi-step Procedures for Fused Thiazole Systems
The synthesis of fused thiazole systems containing a 2-carboxylic acid moiety often requires multi-step sequences. These procedures typically involve the construction of a substituted thiazole ring followed by annulation to form the fused bicyclic or polycyclic system.
For example, the synthesis of thiazolo[5,4-b]pyridine-2-carboxamides has been achieved through the oxidation of monothiooxamides derived from 3-aminopyridine. researchgate.net These carboxamides can then be hydrolyzed to the corresponding thiazolo[5,4-b]pyridine-2-carboxylic acid.
Similarly, thieno[3,2-d]thiazole derivatives can be prepared, and subsequent functionalization can lead to the introduction of a carboxylic acid group at the 2-position of the thiazole ring. The synthesis of thieno[2,3-d]isothiazoles bearing carboxylic acid functionalities has also been reported, starting from substituted thiophenes. researchgate.net
Functional Group Interconversion and Derivatization Strategies
Once the thiazole ring is formed, the introduction or modification of the carboxylic acid group at the 2-position can be achieved through various functional group interconversions.
Oxidation of Alkyl-Substituted Thiazoles to Carboxylic Acids
A common and effective method for introducing a carboxylic acid group onto an aromatic ring is through the oxidation of a methyl or other alkyl group. This strategy can be applied to the synthesis of this compound from 2-methylthiazole (B1294427). Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) are typically employed for this transformation. masterorganicchemistry.com The reaction conditions, such as temperature and solvent, need to be carefully controlled to achieve the desired oxidation without degrading the thiazole ring.
| Starting Material | Oxidizing Agent | Product |
| 2-Methylthiazole | Potassium permanganate (KMnO₄) | This compound |
| 2-Methylbenzothiazole | Potassium permanganate (KMnO₄) | Benzothis compound |
Table 3: Oxidation of 2-Methylthiazoles
Another related approach involves the oxidation of a 2-(hydroxymethyl)thiazole or 2-formylthiazole. A patent describes the oxidation of these precursors to this compound using a mixture of nitric acid and sulfuric acid. google.com Manganese dioxide is also a common reagent for the oxidation of allylic and benzylic alcohols to aldehydes or carboxylic acids.
Metalloporphyrin Catalysis for Methyl Group Oxidation
The selective oxidation of a methyl group to a carboxylic acid presents a significant synthetic challenge. Metalloporphyrin complexes have emerged as powerful catalysts for such transformations, mimicking the oxidative processes of cytochrome P450 enzymes. These catalysts can activate oxidants under mild conditions to achieve the desired conversion.
The oxidation of 2-methylthiazole to this compound can be achieved using metalloporphyrin catalysts. While direct literature on this specific transformation is limited, analogous systems, such as the oxidation of 2-methylbenzothiazole, provide a strong precedent. In these systems, a mononuclear metalloporphyrin, often containing manganese or iron, catalyzes the reaction in the presence of an oxidant like oxygen or hydrogen peroxide. The reaction is typically carried out in a solvent system such as a mixture of water and ethanol, with a base like sodium hydroxide (B78521) as an auxiliary agent. The catalyst loading is generally low, in the range of 10-200 ppm. These reactions can proceed at temperatures ranging from 40-140°C over 2-12 hours. The use of green oxidants and the catalytic nature of the process make this an environmentally benign approach.
| Catalyst Type | Oxidant | Solvent System | Temperature (°C) | Reaction Time (h) |
| Mononuclear Metalloporphyrin | O₂ / H₂O₂ | Water/Ethanol | 40-140 | 2-12 |
Table 1: Representative Conditions for Metalloporphyrin-Catalyzed Methyl Group Oxidation
Nitric Acid/Sulfuric Acid Mediated Oxidation
A robust and high-yielding method for the synthesis of this compound involves the oxidation of 2-hydroxymethylthiazole or 2-formylthiazole using a mixture of nitric acid and sulfuric acid. This method has been shown to produce the desired carboxylic acid in yields often exceeding 90%. google.com
The key to this high efficiency is the synergistic effect of the nitric acid/sulfuric acid mixture. The sulfuric acid acts as a catalyst, enhancing the oxidizing power of the nitric acid. The molar ratio of sulfuric acid to nitric acid can range from 0.1 to 3. The reaction is typically conducted at temperatures between 50-120°C, with a preferred range of 65-90°C, leading to reaction completion within 3-5 hours. google.com The product is isolated by adjusting the pH of the reaction mixture to the isoelectric point of the carboxylic acid, typically between 1.5 and 2.5, which causes it to precipitate. google.com
| Starting Material | Oxidizing Agent | Molar Ratio (H₂SO₄:HNO₃) | Temperature (°C) | Yield (%) |
| 2-Hydroxymethylthiazole | HNO₃/H₂SO₄ | 0.1-3 | 65-90 | >90 |
| 2-Formylthiazole | HNO₃/H₂SO₄ | 0.1-3 | 65-90 | >85 |
Table 2: Nitric Acid/Sulfuric Acid Mediated Oxidation of Thiazole Precursors
Nitration of Phenyl-Thiazole Intermediates with Regiochemical Control
The introduction of a nitro group onto a phenyl-thiazole scaffold is a valuable transformation for the synthesis of various functionalized derivatives. Achieving regiochemical control during the nitration of such systems is paramount and can be influenced by the directing effects of the substituents on both the phenyl and thiazole rings.
While direct nitration of 2-phenylthiazole (B155284) can lead to a mixture of isomers, modern synthetic methods offer pathways to achieve high regioselectivity. One approach involves the use of directing groups. For instance, a ruthenium-catalyzed meta-selective C-H nitration of 2-arylthiazole derivatives has been reported, utilizing Cu(NO₃)₂·3H₂O as the nitro source. figshare.com This method demonstrates the ability to direct the nitro group to a specific position on the phenyl ring, overriding the inherent directing effects of the thiazole moiety.
Another strategy to control regiochemistry involves the functionalization of the thiazole ring prior to nitration. For example, the presence of substituents at the C4 or C5 positions of the thiazole ring can influence the electronic properties of the phenyl ring at the C2 position, thereby directing the incoming nitro group. The reactivity of the thiazole ring positions generally decreases in the order 2 > 5 > 4 for electrophilic attack. actachemscand.org
| Substrate | Nitrating Agent | Catalyst/Directing Group | Major Product Regioisomer |
| 2-Arylthiazole | Cu(NO₃)₂·3H₂O | Ruthenium catalyst | meta-nitroaryl |
| Substituted 2-Phenylthiazole | HNO₃/H₂SO₄ | Thiazole ring substituents | Dependent on substituent effects |
Table 3: Strategies for Regiocontrolled Nitration of Phenyl-Thiazole Intermediates
Ester Hydrolysis to Carboxylic Acids
The hydrolysis of a this compound ester is a common final step in many synthetic routes to the target acid. This transformation is typically achieved through saponification, which involves treating the ester with a strong base, such as lithium hydroxide or sodium hydroxide, in a protic solvent like methanol (B129727) or water. nih.gov
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alkoxide leaving group to form the carboxylate salt. Subsequent acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, protonates the carboxylate to yield the final this compound. The hydrolysis is generally efficient, with high yields being typical. For instance, the hydrolysis of ethyl thiazole-2-carboxylate with aqueous LiOH in methanol at 0°C for one hour can afford the corresponding lithium salt, which is then acidified to give the carboxylic acid. nih.gov
| Ester Substrate | Base | Solvent | Reaction Conditions |
| Ethyl thiazole-2-carboxylate | LiOH | Methanol/Water | 0°C, 1 h |
| Methyl thiazole-4-carboxylate | NaOH | Water | Reflux, 1 h |
Table 4: Conditions for the Hydrolysis of Thiazolecarboxylic Acid Esters
Amidation and Semicarbazone Formation from Carboxylic Acid Hydrazides
This compound hydrazide is a key intermediate for the synthesis of various derivatives, including amides and semicarbazones. The hydrazide can be prepared from the corresponding ester by treatment with hydrazine (B178648) hydrate.
Amidation of the terminal amino group of the hydrazide can be achieved by reacting it with an appropriate acylating agent, such as an acid chloride or anhydride. This reaction proceeds via nucleophilic acyl substitution to form a new amide bond.
Semicarbazones are formed through the condensation of a carboxylic acid hydrazide with an isocyanate. This reaction provides a straightforward method for the synthesis of a diverse range of substituted semicarbazones. The terminal hydrazine moiety of the acid hydrazide reacts with the isocyanate to form the semicarbazide, which can then be further reacted with aldehydes or ketones to form the final semicarbazone. This method is noted for its functional group tolerance.
| Hydrazide | Reagent | Product Type |
| This compound hydrazide | Acid Chloride | Amide |
| This compound hydrazide | Aryl Isocyanate | Semicarbazide |
Table 5: Derivatization of this compound Hydrazide
CDI-Mediated Coupling Reactions
N,N'-Carbonyldiimidazole (CDI) is a widely used coupling reagent for the formation of amide and ester bonds from carboxylic acids under mild conditions. rsc.org The reaction proceeds through the activation of the carboxylic acid by CDI to form a highly reactive acylimidazolide intermediate. This intermediate then readily reacts with a nucleophile, such as an amine or an alcohol, to form the corresponding amide or ester, with imidazole (B134444) being the only byproduct. rsc.org
This methodology is applicable to the coupling of this compound with various amines and alcohols. The reaction is typically carried out in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The mildness of the conditions makes CDI a suitable choice for substrates bearing sensitive functional groups. The use of CDI avoids the need for harsh reagents and often results in high yields of the desired coupled products.
| Carboxylic Acid | Nucleophile | Coupling Reagent | Solvent | Product |
| This compound | Aliphatic Amine | CDI | THF | Thiazole-2-carboxamide |
| This compound | Aromatic Amine | CDI | DMF | N-Aryl-thiazole-2-carboxamide |
| This compound | Alcohol | CDI | THF | Thiazole-2-carboxylate Ester |
Table 6: CDI-Mediated Coupling Reactions of this compound
Nucleophilic Substitution Reactions in Derivatization
The carboxylic acid group of this compound can be converted into more reactive derivatives, such as acid chlorides, which are excellent substrates for nucleophilic acyl substitution reactions. masterorganicchemistry.comuomustansiriyah.edu.iq This two-step process, involving activation followed by substitution, allows for the synthesis of a wide range of amides, esters, and other carboxylic acid derivatives. masterorganicchemistry.comuomustansiriyah.edu.iq
The acid chloride of this compound can be prepared by treating the acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting thiazole-2-carbonyl chloride is highly electrophilic and reacts readily with a variety of nucleophiles. For example, reaction with primary or secondary amines affords the corresponding amides, while reaction with alcohols in the presence of a base like pyridine (B92270) yields esters. This approach provides a versatile and efficient route for the derivatization of the this compound scaffold. uomustansiriyah.edu.iq
| Activated Derivative | Nucleophile | Product |
| Thiazole-2-carbonyl chloride | Primary Amine | N-Substituted thiazole-2-carboxamide |
| Thiazole-2-carbonyl chloride | Secondary Amine | N,N-Disubstituted thiazole-2-carboxamide |
| Thiazole-2-carbonyl chloride | Alcohol | Thiazole-2-carboxylate Ester |
| Thiazole-2-carbonyl chloride | Carboxylate Anion | Acid Anhydride |
Table 7: Nucleophilic Substitution Reactions of Activated this compound
Green Chemistry Approaches in this compound Synthesis
While traditional methods for synthesizing the thiazole core often involve hazardous reagents and harsh conditions, modern synthetic chemistry has pivoted towards greener alternatives. These approaches prioritize reduced reaction times, energy efficiency, the use of benign solvents, and the minimization of waste. Although specific green protocols documented exclusively for this compound are not abundant, the principles established for synthesizing other thiazole derivatives are directly applicable. Key green strategies include microwave-assisted synthesis, ultrasonic irradiation, and the use of eco-friendly catalysts and solvents.
Microwave-Assisted and Ultrasound-Mediated Synthesis: Energy-intensive conventional heating can often be replaced by microwave (MW) irradiation or sonication. For the Hantzsch-type synthesis of ethyl thiazole-2-carboxylate (a direct precursor to the acid), these techniques are projected to dramatically reduce reaction times from hours to mere minutes and often lead to higher product yields. bepls.comresearchgate.net Microwave-assisted organic synthesis enhances reaction rates through efficient and uniform heating. bepls.com Similarly, ultrasonic irradiation promotes reactions through acoustic cavitation, offering a mild and energy-efficient alternative to conventional heating. mdpi.comnih.gov
Green Solvents and Recyclable Catalysts: The replacement of volatile and toxic organic solvents is a cornerstone of green chemistry. For thiazole synthesis, solvents like Polyethylene Glycol (PEG-400) and water have been successfully employed, offering benefits such as low cost, non-flammability, and recyclability. bepls.comresearchgate.net Furthermore, the development of recyclable heterogeneous catalysts, such as silica-supported tungstosilisic acid or chitosan-based biocatalysts, allows for easier product purification and reduces waste by enabling multiple reuse cycles. mdpi.comnih.gov
Catalytic Oxidation: A potential route to this compound is the oxidation of 2-methylthiazole. Traditional oxidation often relies on stoichiometric reagents like potassium permanganate, which generates significant inorganic waste. A greener approach, demonstrated for the analogous benzothiazole (B30560) system, uses a metalloporphyrin catalyst with cleaner oxidants like molecular oxygen or hydrogen peroxide. google.com This catalytic method improves atom economy and avoids the production of heavy metal waste, aligning with green chemistry principles. google.com
Table 1: Overview of Potential Green Synthesis Approaches for this compound & Precursors This table is generated based on the application of established green methodologies for thiazole derivatives to the specific synthesis of this compound.
| Green Approach | Synthetic Route | Key Features | Anticipated Advantages |
|---|---|---|---|
| Microwave Irradiation | Hantzsch-type synthesis of Ethyl thiazole-2-carboxylate | Solvent-free or high-boiling point solvents (e.g., PEG-400) | Reduced reaction time (minutes vs. hours), increased yield, enhanced purity. bepls.comresearchgate.net |
| Ultrasonic Irradiation | Hantzsch-type synthesis of Ethyl thiazole-2-carboxylate | Use of recyclable biocatalysts (e.g., chitosan-based) in ethanol. mdpi.com | Energy efficiency, mild reaction conditions, high yields, catalyst reusability. mdpi.comnih.gov |
| Green Catalytic Oxidation | Oxidation of 2-methylthiazole | Metalloporphyrin catalyst with O2 or H2O2 as oxidant. google.com | High atom economy, avoids toxic heavy metal waste, environmentally benign oxidants. |
Comparative Analysis of Synthetic Routes: Advantages and Limitations
The choice of a synthetic route for this compound involves a trade-off between efficiency, scalability, safety, and environmental impact. A comparison of traditional methods with modern green alternatives highlights these considerations.
Hantzsch-Type Synthesis of Ethyl Thiazole-2-carboxylate: The traditional Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide, such as ethyl thiooxamate. nih.gov While versatile, this method often requires prolonged heating and can result in moderate yields. Greener modifications using microwave or ultrasonic energy significantly outperform the conventional method by drastically shortening reaction times and improving yields. bepls.commdpi.com The limitation of these energy-assisted methods can be their scalability for industrial production, although continuous flow reactors are addressing this challenge.
Halogen-Metal Exchange: This route offers a direct conversion of 2-Bromothiazole to this compound. researchgate.net It involves a halogen-metal exchange using n-butyllithium at cryogenic temperatures (typically below -78°C), followed by quenching with carbon dioxide. researchgate.net
Advantages: The primary advantage is the use of a readily available starting material (2-Bromothiazole) for a direct, one-pot conversion to the final acid.
Limitations: This method is fraught with significant safety and environmental drawbacks. It requires extremely low temperatures, which are energy-intensive to maintain on a large scale. Furthermore, n-butyllithium is a highly pyrophoric reagent that requires stringent anhydrous conditions and specialized handling, making the process hazardous. The yield reported for this method is also modest, around 57%. google.com
Oxidation of 2-Methylthiazole: This route involves converting the methyl group at the C2 position into a carboxylic acid.
Traditional Method (e.g., Potassium Permanganate): This approach uses a strong, inexpensive oxidizing agent. However, it is environmentally detrimental, requiring super-stoichiometric amounts of KMnO₄ and producing a large volume of manganese dioxide (MnO₂) waste, which complicates product isolation and disposal. google.com
Green Catalytic Method: As demonstrated in related systems, using a catalyst with a clean oxidant like H₂O₂ is far superior from an environmental standpoint. google.com The primary byproduct is water, and the catalyst can potentially be recycled. The main limitations may include the cost and stability of the catalyst and the need for optimizing reaction conditions to prevent catalyst deactivation.
Table 2: Comparative Analysis of Synthetic Routes to this compound
| Synthetic Route | Methodology | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch-Type Synthesis (via Ethyl Ester) | Conventional | α-haloketone, Ethyl thiooxamate; Thermal heating in solvent. | Versatile and well-established. nih.gov | Long reaction times, moderate yields, high energy consumption. |
| Green (MW/Ultrasound) | Microwave or ultrasonic irradiation; Green solvents. bepls.commdpi.com | Rapid reaction, higher yields, energy efficient, reduced solvent waste. | Potential scalability challenges. | |
| Halogen-Metal Exchange | Conventional | 2-Bromothiazole, n-butyllithium, CO2; Cryogenic temp. (-78°C). researchgate.net | Direct conversion from available starting material. | Extremely hazardous (pyrophoric reagent), energy-intensive, requires strict anhydrous conditions, modest yield. researchgate.netgoogle.com |
| Oxidation of 2-Methylthiazole | Conventional | Potassium permanganate (KMnO4). google.com | Inexpensive oxidizing agent. | Poor atom economy, significant hazardous MnO2 waste. |
| Green (Catalytic) | Metalloporphyrin catalyst, O2 or H2O2. google.com | Environmentally benign (water as byproduct), high atom economy. | Potential catalyst cost, stability, and recovery issues. |
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Substituent Effects on Biological Activity and Pharmacological Profiles
The biological activity of thiazole-2-carboxylic acid derivatives is significantly influenced by the nature and position of various substituents on the thiazole (B1198619) ring and its associated phenyl groups. These modifications alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
The incorporation of nitrophenyl groups into thiazole scaffolds has been shown to be a critical factor in enhancing antimicrobial activity. The strong electron-withdrawing nature of the nitro (NO2) group can significantly modulate the electronic properties of the molecule, which is beneficial for antimicrobial action. nih.gov Research indicates that the presence of a nitro group, particularly at the para position of a phenyl ring attached to the thiazole core, is advantageous for activity. nih.gov
Studies on 2,4-disubstituted thiazole derivatives have revealed that the presence of an electron-withdrawing NO2 group is beneficial for the compound's activity. nih.gov For instance, a study on novel benzothiazole (B30560) derivatives found that compounds substituted with both hydroxy and nitro groups on a phenyl ring exhibited the highest antimicrobial activity against all tested bacterial strains. mdpi.com It has been suggested that a thiazole ring featuring a nitro group at position 4 is significant for inhibiting the activity of microorganisms. mdpi.com This is partly because thiazole derivatives possess both hydrophobic and hydrophilic characteristics, an amphiphilic quality that facilitates their diffusion across bacterial cell membranes. mdpi.comglobalresearchonline.net The penetration into the microbial cell membrane can lead to the leakage of cytoplasmic material, disruption of cellular physiology, and ultimately, cell death. mdpi.comglobalresearchonline.net
One study synthesized two key thiazole parent nuclei, 2-amino-4-(4-nitrophenyl)thiazole and 2-amino-4-(4-bromophenyl)thiazole, which were then used to create a series of derivative compounds. researchgate.net The subsequent screening of these compounds for in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal species, highlighted the role of these initial substitutions. researchgate.net
| Compound | Substituent Group | Observed Antimicrobial Effect | Reference |
|---|---|---|---|
| 2,4-disubstituted thiazole | Electron-withdrawing NO2 group | Beneficial for activity against C. albicans and A. niger | nih.gov |
| Benzothiazole derivative 49a/49b | Phenyl ring with hydroxy and nitro groups | Highest antimicrobial activity among tested series | mdpi.com |
| Thiazole derivative 8f | Derived from 2-amino-4-(4-bromophenyl)thiazole | Moderate antibacterial activity against two Gram-positive bacteria | researchgate.net |
The introduction of halogen and nitro groups is a key strategy in drug design to modulate a molecule's lipophilicity and polarity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Lipophilicity, often a critical factor for a compound's ability to cross biological membranes, can be significantly altered by these substituents. acs.org
Halogens, such as bromine and chlorine, generally increase lipophilicity. nih.gov In homologous series of thiazole derivatives, bromo-substituted compounds have been found to be the most lipophilic. nih.gov This increased lipophilicity can enhance the transport of the compound through biological membranes. acs.org Structure-activity relationship (SAR) studies have indicated that para-halogen-substituted phenyl groups attached to a thiazole ring are important for biological activity. mdpi.com
| Substituent | General Effect on Lipophilicity | General Effect on Polarity/Electronic Nature | Reference |
|---|---|---|---|
| Bromo | Increases | Electron-withdrawing | nih.gov |
| Chloro | Increases | Electron-withdrawing | mdpi.com |
| Nitro (NO2) | Variable, contributes to overall amphiphilic character | Strongly electron-withdrawing, increases polarity | globalresearchonline.net |
The design of specific enzyme inhibitors based on the this compound scaffold requires precise positioning of functional groups to ensure optimal interaction with the target's active site. Carbonic anhydrase (CA) is a metalloenzyme that serves as a key target for such inhibitors. nih.gov The active site of CA contains a zinc ion, which is crucial for its catalytic activity.
In studies of novel 2-(4-(aryl)thiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives, excellent inhibitory effects against human CA isoenzymes I and II (hCA I and hCA II) were observed. nih.gov These compounds exhibited inhibition constants (Ki) in the low nanomolar range, suggesting a strong and specific interaction with the enzyme's active site. nih.gov Similarly, studies on benzo[d]thiazole-sulfonamides revealed that minor structural changes, such as the position of a sulfamoyl group or substitutions at the 2-amino position, led to significant variations in inhibitory activity and isoform selectivity against hCA I, II, VII, and IX. unifi.itresearchgate.net This highlights the critical importance of substituent positioning for achieving potent and selective enzyme inhibition.
The anticancer potential of this compound derivatives is highly dependent on the functional groups attached to the core structure. The nature and position of these substituents directly influence the compound's cytotoxicity against various cancer cell lines. nih.govnih.gov
SAR studies have provided valuable insights into these relationships. For example, in a series of thiazole derivatives designed as hLDHA inhibitors, it was found that electron-withdrawing groups generally lead to better in vitro cytotoxicity than electron-donating moieties. acs.org Specifically, a compound with a chloro group at the para position of a phenyl ring was the most active in the series against a cervical cancer cell line. acs.org Another study found that the introduction of a bromo group at the C5-position of the thiazole ring resulted in micromolar IC50 values. nih.gov Conversely, adding a methyl group at the C4- or C5-position of the thiazole core tended to decrease the cytotoxic potency. nih.gov
The position of the substituent is as crucial as its nature. nih.gov In one study, substitution at the ortho position of a phenyl ring was found to be preferred over the para position for cytotoxicity. acs.org A newly synthesized thiazole derivative containing a nitrophenyl group demonstrated strong cytotoxic effects against human liver (HepG-2) and breast (MCF-7) cancer cell lines. nih.gov In the development of derivatives based on the structure of the anticancer drug dasatinib, a compound featuring a 2-chloro-6-methylphenyl group exhibited high antiproliferative potency on human K563 leukemia cells. nih.gov These findings underscore the critical role of specific functional groups and their precise placement in tuning the anticancer activity of thiazole-based compounds.
| Functional Group | Position | Effect on Cytotoxicity | Target Cell Line(s) | Reference |
|---|---|---|---|---|
| -Cl (Chloro) | para-phenyl | Most active in series | SiHa (cervical) | acs.org |
| -Br (Bromo) | C5-thiazole | Increased potency (micromolar IC50) | General | nih.gov |
| -CH3 (Methyl) | C4- or C5-thiazole | Decreased potency | General | nih.gov |
| -NO2 (Nitro) on Phenyl | Not specified | Strong cytotoxic effect | HepG-2 (liver), MCF-7 (breast) | nih.gov |
| 2-chloro-6-methylphenyl | Amide linkage | High potency, comparable to dasatinib | K563 (leukemia) | nih.gov |
Rational Drug Design Principles Based on this compound Scaffolds
The thiazole ring is considered a privileged scaffold in medicinal chemistry, capable of interacting with a wide array of biological targets. nih.gov Rational drug design leverages this scaffold to create novel therapeutic agents by systematically modifying its structure to enhance efficacy, selectivity, and pharmacokinetic properties.
For instance, in the design of new thiazole carboxamide derivatives as potential COX inhibitors, ADME-T (absorption, distribution, metabolism, excretion, and toxicity) analysis was performed in silico. acs.org This analysis revealed that most of the designed ligands showed optimal pharmacokinetic values, including 100% human oral absorption. acs.org Although some derivatives had slightly lower predicted aqueous solubility, their other favorable parameters suggested they were suitable for further development. acs.org Similarly, pharmacokinetic assessments of morpholine-derived thiazoles showed that most possessed attributes conducive to drug development. rsc.org
Design of Compounds Targeting Specific Protein Interactions (e.g., SIRT2)
The design of thiazole-based compounds as inhibitors of specific protein targets, such as Sirtuin 2 (SIRT2), has been a subject of significant research. Structure-based drug design approaches have been instrumental in identifying key interactions between thiazole-containing ligands and the SIRT2 binding pocket. These studies have revealed that achieving high inhibitory potency is dependent on establishing specific contacts with key amino acid residues.
Molecular docking studies have highlighted the importance of van der Waals forces and π–π stacking interactions with aromatic residues like Tyr104, Phe119, Phe234, and Phe235 within the SIRT2 active site. nih.gov The central thiazole core often serves as a scaffold, to which various substituents can be attached to optimize these interactions. For instance, the introduction of aromatic and heteroaromatic rings as terminal groups on the thiazole scaffold has been a common strategy. mdpi.com
In the design of novel thiazole-based SIRT2 inhibitors, researchers have drawn inspiration from known inhibitors like SirReal2. The core concept involves creating molecules that can mimic the binding mode of these established ligands. mdpi.com For example, a 2-amino thiazole core can be functionalized with terminal aromatic groups that engage in hydrophobic and π–π stacking interactions within the binding pocket. mdpi.com
Computational and biological studies have led to the identification of several promising thiazole-based SIRT2 inhibitors. The inhibitory activities of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the SIRT2 inhibitory activity of selected thiazole derivatives.
| Compound | SIRT2 IC50 (µM) | Reference |
|---|---|---|
| T1 | 17.3 | mdpi.comnih.gov |
| 5a | 9.0 | nih.gov |
The rational design of these inhibitors often involves merging structural features from different known ligands to create hybrid molecules with improved affinity and selectivity. mdpi.com By leveraging the understanding of the SIRT2 binding site, it is possible to computationally screen and then synthesize novel thiazole derivatives with enhanced inhibitory potential. nih.govmdpi.com
Exploration of Flexible Side Chains for Enhanced Activity
The biological activity of thiazole derivatives can be significantly modulated by the nature and flexibility of their side chains. Structure-activity relationship (SAR) studies have demonstrated that modifications to these side chains can lead to substantial improvements in potency and selectivity for various biological targets. The exploration of different side chains allows for the fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and conformational flexibility, all of which are critical for effective drug-target interactions.
For instance, in a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives designed as potential anti-tumor agents, the introduction of a flexible side chain at the 2-amino position was found to be crucial for their antiproliferative activity. nih.gov Specifically, the compound N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide exhibited high potency against human K563 leukemia cells, comparable to the established drug dasatinib. nih.gov This highlights the importance of the flexible acetamido linker and the terminal 4-methylpiperazin-1-yl group in achieving the desired biological effect.
In another study focusing on cholinesterase inhibitors, the flexibility of the linker between the 1,3-thiazole-2-amino core and a coupled benzyl-type substituent was found to be a determining factor for selectivity towards butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). academie-sciences.fr This suggests that the conformational freedom of the side chain allows the molecule to adopt a favorable orientation within the BChE active site.
The following table presents examples of how modifications to flexible side chains in thiazole derivatives can influence their biological activity.
| Thiazole Derivative | Flexible Side Chain Modification | Biological Activity | Reference |
|---|---|---|---|
| 2-amino-thiazole-5-carboxylic acid phenylamide | Addition of a 2-(4-methylpiperazin-1-yl)acetamido group | High antiproliferative potency on K563 leukemia cells | nih.gov |
| 1,3-thiazole-2-amine | Introduction of a flexible benzyl-type substituent | Selective inhibition of butyrylcholinesterase | academie-sciences.fr |
These examples underscore the principle that the exploration of flexible side chains is a valuable strategy in the design of bioactive thiazole-containing molecules. By systematically varying the length, branching, and functional groups of these side chains, it is possible to optimize interactions with the target protein and enhance the desired biological activity.
Structure-Property Relationships Beyond Bioactivity
Supramolecular Assembly and Crystallization Behavior
The this compound moiety, with its combination of a heterocyclic ring and a carboxylic acid group, possesses functionalities that can participate in a variety of non-covalent interactions, making it a valuable building block in supramolecular chemistry and crystal engineering. The specific arrangement of atoms in this molecule influences its ability to form ordered structures through hydrogen bonding and other intermolecular forces, leading to distinct crystallization behaviors and the formation of supramolecular assemblies. nih.gov
The presence of both a hydrogen bond donor (the carboxylic acid -OH) and acceptors (the nitrogen atom of the thiazole ring and the carbonyl oxygen) allows for the formation of robust hydrogen-bonding networks. These interactions play a crucial role in directing the packing of molecules in the solid state. For example, in the crystal structure of a silver(I) complex with this compound, a strong O—H⋯O hydrogen bond is observed between the carboxylic acid of one ligand and the carboxylate of an adjacent complex. nih.govresearchgate.net This interaction leads to the formation of a one-dimensional hydrogen-bonded tape structure. nih.gov
The coordination of this compound to metal ions introduces another level of control over the supramolecular assembly. The thiazole nitrogen atom can coordinate to a metal center, as seen in the linear coordination of two this compound ligands to a silver(I) ion. nih.govresearchgate.net This coordination, combined with the hydrogen bonding capabilities of the carboxylic acid group, can be exploited to construct metal-organic frameworks (MOFs) and coordination polymers with diverse topologies and potential applications in areas such as gas sorption and catalysis. mdpi.com
The crystallization of this compound and its derivatives can be influenced by factors such as the choice of solvent and the presence of co-formers. The interplay of different non-covalent interactions ultimately dictates the final crystal packing and the resulting macroscopic properties of the solid material.
Pharmacological and Biological Activities: Mechanisms and Therapeutic Potential
Antimicrobial Research Applications
Thiazole (B1198619) derivatives have emerged as potent antimicrobial agents with a broad range of activity against various pathogenic microorganisms, including bacteria and fungi. researchgate.net Their efficacy stems from diverse mechanisms of action that target essential cellular processes in these pathogens, offering potential solutions to the growing challenge of antimicrobial resistance.
Derivatives of thiazole-2-carboxylic acid have demonstrated significant antibacterial activity against a wide array of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com Research indicates that the substitution pattern on the thiazole ring plays a crucial role in determining the spectrum and potency of these compounds. For instance, certain 2,4-disubstituted 1,3-thiazole derivatives have shown notable in vitro antibacterial properties. mdpi.com The amphiphilic nature of some thiazole derivatives, possessing both hydrophilic and hydrophobic regions, facilitates their penetration into bacterial cell membranes, contributing to their inhibitory effects. mdpi.com
The antibacterial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. Studies have reported MIC values for various thiazole derivatives against clinically relevant strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). biointerfaceresearch.comnih.gov For example, some novel thiazole-quinolinium derivatives have shown potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), as well as some Gram-negative organisms. researchgate.net
| Compound Type | Bacterial Strain | Activity/Potency | Reference |
|---|---|---|---|
| Thiazole Schiff Bases | E. coli | Better antibacterial effect compared to kanamycin (B1662678) B. | nih.gov |
| 2-Phenylacetamido-thiazole derivatives | E. coli (Gram-negative), B. subtilis, S. aureus (Gram-positive) | Potent inhibitory activity. | nih.gov |
| Thiazole-pyrazoline hybrids | Gram-positive and Gram-negative bacteria | Enhanced antibacterial action with a phenyl ring. | jchemrev.com |
| Benzothiazole (B30560) ethyl urea (B33335) derivatives | S. pneumoniae, S. epidermidis, S. pyogenes | Significant activity with MIC values of 0.008, 0.03, and 0.06 µg/mL, respectively. | nih.gov |
In addition to their antibacterial properties, this compound derivatives have exhibited promising antifungal activity against a variety of fungal pathogens, most notably species of Candida. nih.govresearchgate.net Candidiasis has seen a dramatic increase, especially in immunocompromised individuals, and the rise of antifungal resistance necessitates the development of new therapeutic agents. nih.gov
Newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have demonstrated very strong antifungal effects against clinical Candida albicans strains, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov The minimum fungicidal concentrations (MFC) for these compounds were found to be 2- to 4-fold higher than their MIC values. nih.gov The antifungal action of these derivatives is believed to be related to their influence on the fungal cell wall and/or cell membrane structure. researchgate.net Furthermore, the high lipophilicity of these compounds correlates with their high antifungal activity. nih.gov
One particular derivative, (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648), has shown high-efficiency, broad-spectrum, and specific antifungal activities, with MICs against pathogenic fungi ranging from 0.0625 to 4 µg/mL in vitro. frontiersin.org This compound was also found to inhibit the formation of biofilms, a key virulence factor for C. albicans. frontiersin.org
The antimicrobial effects of thiazole derivatives are attributed to several mechanisms of action that interfere with vital bacterial and fungal processes. jchemrev.com These mechanisms include:
Inhibition of Cell Wall Synthesis : Some derivatives act by inhibiting the formation of the microbial cell wall, a structure essential for maintaining cell integrity. jchemrev.com
Cell Membrane Depolarization : The amphiphilic nature of certain thiazole compounds allows them to embed within the microbial cell membrane, leading to depolarization, leakage of cytoplasmic contents, and ultimately cell death. mdpi.comjchemrev.com
Inhibition of Protein and Nucleic Acid Synthesis : Thiazole derivatives can interfere with the synthesis of essential macromolecules like proteins and nucleic acids. jchemrev.com A significant target in this regard is the bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV, which are crucial for DNA replication and are highly conserved among bacterial strains. nih.gov
Inhibition of Metabolic Pathways : Sulfathiazole, a well-known thiazole derivative, functions by inhibiting the synthesis of the vitamin B complex that bacteria require for growth. jchemrev.com Another key target is β-ketoacyl-(acyl-carrier-protein)synthase III (FabH), an enzyme involved in bacterial fatty acid biosynthesis. nih.gov
Induction of Oxidative Stress : Some antifungal thiazole derivatives exert their effect by increasing the production of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage and cell death. frontiersin.org
A critical aspect of the therapeutic potential of this compound derivatives lies in their ability to inhibit metallo-β-lactamases (MBLs). nih.gov MBLs are a class of enzymes produced by some bacteria that can hydrolyze and inactivate a broad range of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. acs.org The development of MBL inhibitors is a crucial strategy to combat antibiotic resistance.
Several 2-substituted 4,5-dihydrothiazole-4-carboxylic acids and 2-aminothiazole-4-carboxylic acids have been identified as novel and potent broad-spectrum MBL inhibitors. nih.govacs.org These compounds are thought to mimic the binding of β-lactam antibiotics to the active site of the MBL enzyme, thereby preventing the inactivation of the antibiotic. acs.org Structure-activity relationship (SAR) studies and molecular modeling have been employed to optimize the design of these inhibitors for enhanced potency and broader activity against different classes of MBLs. nih.gov
Anticancer and Antitumor Investigations
The thiazole scaffold is a prominent feature in a number of compounds investigated for their anticancer and antitumor properties. nih.govresearchgate.net Research has shown that derivatives of this compound can selectively target cancer cells and induce cell death through various mechanisms, making them promising candidates for the development of new cancer chemotherapeutics. nih.gov
The anticancer activity of thiazole derivatives is multifaceted, involving the modulation of several key cellular processes that are often dysregulated in cancer.
Apoptosis Induction : A primary mechanism by which thiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. researchgate.net Studies have shown that these compounds can trigger apoptosis in various cancer cell lines, including leukemia, glioma, and breast cancer cells. researchgate.netresearchgate.netukrbiochemjournal.org The apoptotic process is often initiated through the activation of caspases, a family of proteases that execute the cell death program. researchgate.netukrbiochemjournal.org For example, some thiazole analogues have been shown to initiate apoptosis via Caspase-3/7 activation. researchgate.net Furthermore, these compounds can modulate the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins such as Bcl-2, leading to a shift in the cellular balance towards cell death. ukrbiochemjournal.orgacs.org
Cell Cycle Arrest : Thiazole derivatives have been found to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at specific phases. mdpi.comresearchgate.net This prevents the cancer cells from dividing and proliferating. Depending on the specific derivative and cancer cell type, arrest has been observed at the G0/G1, G1/S, or G2/M phases of the cell cycle. mdpi.comnih.govnih.gov For instance, a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives demonstrated cell cycle arrest at the G0/G1 interphase in a broad panel of cancer cell lines. nih.gov Another study found that a novel thiazole-naphthalene derivative arrested the cell cycle at the G2/M phase in MCF-7 breast cancer cells. nih.gov
Proliferation Inhibition : By inducing apoptosis and causing cell cycle arrest, this compound derivatives effectively inhibit the proliferation of cancer cells. The anti-proliferative activity of these compounds is often quantified by their IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Numerous studies have reported potent anti-proliferative activity for various thiazole derivatives against a range of human cancer cell lines, including those of the breast (MCF-7), liver (HepG2), colon (HT-29), and leukemia (K563). mdpi.comekb.egnih.gov
| Compound/Derivative Class | Cancer Cell Line | Mechanism of Action | Observed Effect | Reference |
|---|---|---|---|---|
| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Hematologic and solid tumor cell lines | Cell Cycle Arrest | Arrest at G0/G1 interphase. | nih.gov |
| Thiazolyl-indole-2-carboxamide derivatives | MCF-7 (Breast Cancer) | Apoptosis Induction | Upregulation of pro-apoptotic proteins (Bax, p53) and downregulation of anti-apoptotic proteins (Bcl-2). | acs.org |
| 4-Methylthiazole | HL-60 (Leukemia) | Apoptosis Induction | Disruption of mitochondrial membrane potential and activation of caspase-3. | researchgate.net |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast Cancer) | Cell Cycle Arrest & Apoptosis | Induced cell cycle arrest at the G1/S phase and increased percentage of early and late apoptosis. | mdpi.comresearchgate.net |
| N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide | U251 (Glioblastoma) | Apoptosis Induction | Induced apoptosis by PARP1 and caspase 3 cleavage. | researchgate.net |
Targeting Specific Molecular Pathways and Enzymes (e.g., SIRT2, SGLT2, c-Met Kinase)
Derivatives of the thiazole scaffold have been identified as potent modulators of various specific molecular pathways and enzymes, demonstrating significant therapeutic potential. These compounds can be engineered to interact with key biological targets involved in diseases like cancer and diabetes.
SIRT2 Inhibition: Sirtuins (SIRTs) are a class of histone deacetylases (HDACs) involved in numerous cellular processes, and their dysregulation is linked to cancer and neurodegenerative diseases. mdpi.com Thiazole-based compounds have emerged as effective inhibitors of SIRT2. mdpi.com Structure-based analyses have led to the discovery of thiazole derivatives that act as SIRT2 inhibitors, with some compounds showing IC50 values in the micromolar range. For instance, one study identified a thiazole-based compound (T1) with a SIRT2 IC50 of 17.3 µM. nih.gov Further development led to a more potent derivative, compound 5a, with a SIRT2 IC50 of 9.0 µM, highlighting its potential as an anticancer agent. mdpi.comnih.gov Molecular modeling suggests that these inhibitors interact with the SIRT2 binding pocket through hydrophobic contacts and π–π stacking with key amino acid residues like Phe119. nih.gov
SGLT2 Inhibition: Sodium-dependent glucose cotransporter 2 (SGLT2) is a key protein responsible for glucose reabsorption in the kidney, making it a prime target for type 2 diabetes therapy. google.com Novel C-aryl glucoside SGLT2 inhibitors incorporating a thiazole motif have been designed and synthesized. researchgate.net These compounds have demonstrated potent in vitro inhibitory activity against SGLT2. Specifically, derivatives containing a furanyl moiety (14v) and a thiophenyl moiety (14y) exhibited IC50 values of 0.720 nM and 0.772 nM, respectively. researchgate.net The incorporation of the thiazole ring is a key structural feature for achieving high potency against SGLT2. researchgate.net
c-Met Kinase Inhibition: The c-Met kinase, a receptor tyrosine kinase, plays a crucial role in tumor angiogenesis and metastasis. semanticscholar.org Thiazole and thiadiazole carboxamides have been developed as novel type II c-Met inhibitors. nih.gov The thiazole ring is considered a privileged scaffold due to its ability to form hydrogen bonds with the c-Met active site. nih.gov Optimization of these structures has yielded highly potent inhibitors. For example, compound 51am was identified as a promising inhibitor with an IC50 value of 2.54 nM against c-Met kinase. nih.govresearchgate.net This compound was also found to inhibit c-Met phosphorylation in both cell-free and cell-based systems and induced cell cycle arrest and apoptosis in cancer cells. researchgate.net
Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines
Thiazole derivatives have demonstrated significant cytotoxicity and antiproliferative effects across a wide range of human cancer cell lines. The thiazole nucleus is a key pharmacophore in many compounds with potent antitumor properties. nih.gov
Studies have shown that novel thiazole derivatives can effectively reduce the viability of cancer cells. For instance, certain derivatives exhibited potent activity against human osteosarcoma (SaOS-2), breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116) cell lines. nih.govekb.egmdpi.com The cytotoxic effect is often dose-dependent. One study found that a thiazole derivative, compound 4c, showed highly efficient cytotoxic activity toward MCF-7 and HepG2 cells with IC50 values of 2.57 µM and 7.26 µM, respectively. mdpi.com Another set of compounds displayed significant activity against HeLa and SiHa cervical cancer cell lines, with IC50 values ranging from 1.65 to 8.60 μM. acs.org
The mechanism of action often involves inducing apoptosis and cell cycle arrest. The structural features of the thiazole derivatives, such as the substituents on the thiazole ring, play a crucial role in their cytotoxic potency. For example, the presence of a chlorophenyl group or a fluoro substituent has been shown to enhance the cytotoxic activity of these compounds. nih.gov
| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |
|---|---|---|---|---|
| Compound 4c | MCF-7 | Breast Cancer | 2.57 | mdpi.com |
| Compound 4c | HepG2 | Liver Cancer | 7.26 | mdpi.com |
| Compound 4a | MCF-7 | Breast Cancer | 12.7 | mdpi.com |
| Compound 4a | HepG2 | Liver Cancer | 6.69 | mdpi.com |
| Compound 8j | HepG2 | Liver Cancer | 7.90 | acs.org |
| Compound 8m | HepG2 | Liver Cancer | 5.15 | acs.org |
| CP1 | HCT116 | Colon Cancer | 4.7 µg/ml | ekb.eg |
| CP1 | MCF-7 | Breast Cancer | 4.8 µg/ml | ekb.eg |
| CP1 | HepG2 | Liver Cancer | 11 µg/ml | ekb.eg |
Modulation of Kinase Activities (RTKs, nRTKs, PI3Ks, STKs)
The thiazole scaffold is a versatile framework for developing inhibitors that modulate the activity of various protein kinases, which are crucial in cellular signaling pathways and are often dysregulated in cancer. nih.gov Thiazole derivatives have been shown to target several classes of kinases.
Receptor Tyrosine Kinases (RTKs) and non-Receptor Tyrosine Kinases (nRTKs): As mentioned previously, thiazole derivatives are potent inhibitors of the RTK c-Met. nih.gov The design of these inhibitors often involves incorporating the thiazole carboxamide moiety as a linker, which proves effective in achieving high inhibitory activity. nih.gov Beyond c-Met, the thiazole ring is a common feature in inhibitors targeting other tyrosine kinases like c-Src and Abl. nih.gov
Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth and survival, and its aberrant activation is common in cancer. nih.gov Thiazole-based compounds have been developed as inhibitors of PI3K enzymes. For example, a novel set of inhibitors based on a benzothiazole scaffold was prepared and evaluated against PI3K isoforms (α, β, γ, δ) and mTOR. One compound exhibited high potency and selectivity against PI3Kβ with an IC50 value of 0.02 μM. nih.gov Substituted thiazolones have also been specifically investigated for their ability to inhibit PI3K activity. google.com
Serine/Threonine Kinases (STKs): Thiazole derivatives have also been identified as inhibitors of serine/threonine kinases. One area of focus has been on Casein Kinase 2 (CK2), a protein kinase involved in cell growth and proliferation. nih.gov A study focusing on 1,3-thiazole-5-carboxylic acid derivatives identified small-molecule inhibitors of protein kinase CK2, with the most active compound showing a potent IC50 value of 0.4 μM in a P32 radioactive kinase assay. nih.gov Another compound was found to be a dual inhibitor of CK2 and GSK3β, with IC50 values of 1.9 μM and 0.67 μM, respectively. nih.gov
Enzyme Inhibition and Receptor Interaction Studies
General Enzyme Inhibition in Biochemical Assays
Thiazole derivatives have been widely studied in biochemical assays and have shown inhibitory activity against a diverse range of enzymes, making them a valuable scaffold in drug discovery. nih.gov Their broad biological activity is attributed to the unique chemical properties of the thiazole ring. nih.gov
One notable example is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key targets for anti-inflammatory drugs. Novel thiazole carboxamide derivatives have been synthesized and evaluated for their COX inhibitory activity. acs.orgnih.gov In one study, the most potent compound against the COX-2 enzyme showed an inhibitory percentage of 81.5% at a 5 µM concentration. nih.gov Another compound, 2b, was highly effective against the COX-1 enzyme with an IC50 of 0.239 μM and also showed potent activity against COX-2 with an IC50 of 0.191 μM. acs.org
Thiazole-based compounds have also been investigated as inhibitors of other enzymes like urease and α-glucosidase, with some derivatives showing excellent inhibitory activities. researchgate.net
Monoamine Oxidase (MAO) Inhibition for Neurodegenerative Diseases
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters. nih.gov Inhibitors of these enzymes, particularly MAO-B, are used in the treatment of neurodegenerative disorders like Parkinson's disease to reduce the metabolism of dopamine (B1211576). mdpi.com
Several studies have reported on (thiazol-2-yl)hydrazone derivatives as potent and selective MAO inhibitors. nih.govnih.govresearchgate.net The structure-activity relationship indicates that the substituents on the thiazole core and the hydrazone moiety significantly influence the inhibitory activity and selectivity towards MAO-A or MAO-B. nih.gov For example, derivatives of 4-acetylpyridine (B144475) were found to be selective hMAO-B inhibitors with activity in the low nanomolar range. nih.gov A study on benzofuran–thiazolylhydrazone derivatives identified a compound with strong inhibitory activity against the MAO-A isoenzyme, showing an IC50 value of 0.07 µM. nih.gov Another compound from the same series was the most potent against MAO-B, with an IC50 of 0.75 µM. nih.gov
| Compound Type | Enzyme | IC50 (µM) | Source |
|---|---|---|---|
| Benzofuran–thiazolylhydrazone (2l) | MAO-A | 0.07 | nih.gov |
| Benzofuran–thiazolylhydrazone (2l) | MAO-B | 0.75 | nih.gov |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 | mdpi.com |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 | mdpi.com |
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a role in various physiological processes. nih.gov Thiazole-containing compounds have been investigated as inhibitors of various human CA isoenzymes (hCA).
Novel 2-(4-(aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives were synthesized and showed excellent inhibitory effects in the low nanomolar range. nih.gov Their inhibition constants (Ki) were found to be in the range of 27.07–37.80 nM against hCA I and 11.80–25.81 nM against hCA II. nih.gov Similarly, morpholine-derived thiazoles exhibited varying degrees of inhibitory action against bovine CA-II, with the most potent compound showing a Ki value of 9.64 µM. rsc.org
Studies on benzo[d]thiazole-sulfonamides also revealed potent inhibition against several isoforms. unifi.it Some 2-amino-benzothiazole-6-sulfonamide derivatives showed inhibition constants below 100 nM for hCA I. unifi.it The results indicate that the thiazole scaffold is promising for developing isoform-selective CA inhibitors. nih.gov
| Compound Type | Isoenzyme | Ki Range (nM) | Source |
|---|---|---|---|
| Isoindolylthiazole derivatives | hCA I | 27.07 - 37.80 | nih.gov |
| Isoindolylthiazole derivatives | hCA II | 11.80 - 25.81 | nih.gov |
| 2-amino-benzothiazole-6-sulfonamide derivatives | hCA I | <100 | unifi.it |
| Imidazoline-incorporated sulphonamides | hCA II | 37.6 - 65.6 | nih.gov |
Interaction with Serotonin (B10506) Receptors
While the broader class of thiazole-containing compounds, particularly benzothiazoles, has been explored for potential interactions with central nervous system targets, including serotonin receptors, specific research detailing the direct interaction of this compound with serotonin receptors is not extensively documented in current literature. Studies on related benzothiazole structures have investigated their properties as probes for the 5-HT1A receptor and the serotonin transporter (SERT), seeking potential dual-acting agents for conditions like depression nih.gov. However, the specific binding affinities and functional activities of the core this compound molecule at various serotonin receptor subtypes remain an area for future investigation.
Modulatory Effects on Biochemical Pathways
Derivatives of this compound have been shown to modulate key biochemical pathways. The saturated analog, Thiazolidine-2-carboxylic acid (also known as β-thiaproline), has been demonstrated to interfere with protein synthesis. It acts as a proline analog and is activated and transferred to tRNA(Pro) by aminoacyl-tRNA synthetases from both E. coli and rat liver. This action leads to the inhibition of proline incorporation into polypeptides. In mammalian systems, it also inhibits the incorporation of leucine (B10760876) nih.gov.
Furthermore, related compounds like 2-substituted thiazolidine-4(R)-carboxylic acids have been found to influence pathways related to cellular thiols. These derivatives were observed to increase the concentration of non-protein sulphydryls (NPSH) and enhance the activity of the sulphurtransferases rhodanese and 3-mercaptopyruvate (B1229277) sulphurtransferase in mouse liver. Conversely, these same compounds led to a depletion of NPSH in the mouse brain, suggesting tissue-specific effects on biochemical pathways nih.gov.
Leucyl-tRNA Synthetase Activity
Leucyl-tRNA synthetase (LeuRS) has been identified as a target for certain this compound derivatives, particularly in the context of antimicrobial research. In a study of novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives, compounds were evaluated for their ability to inhibit LeuRS from Mycobacterium smegmatis. One of the most potent compounds, an amide derivative, demonstrated significant growth inhibition activity. This highlights the potential of the this compound scaffold as a foundation for developing novel enzyme inhibitors nih.gov.
| Compound | Description | Inhibition at 15 µg/mL |
|---|---|---|
| Compound 4b | Carboxylic acid precursor with a 4-fluorophenyl group | 12.89 ± 2.31% |
| Compound 5f | Amide derivative of 4b | 78.24 ± 4.05% |
Other Therapeutic Potentials
Anti-inflammatory and Analgesic Properties
The thiazole scaffold is a common feature in molecules designed for anti-inflammatory and analgesic activities nih.gov. Numerous studies have reported that derivatives of the related benzothiazole structure possess significant anti-inflammatory properties, with some showing activity comparable to established drugs like diclofenac (B195802) nih.gov. The mechanism for these effects is often linked to the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. For instance, certain benzo[d]thiazol-2-amine derivatives have demonstrated significant inhibitory action against both COX-1 and COX-2, which correlates with their observed analgesic and anti-inflammatory effects in animal models rjpbr.comsemanticscholar.org. While these findings underscore the potential of the thiazole nucleus in designing anti-inflammatory and analgesic agents, specific investigations focused on the parent this compound are less common.
Anticonvulsant Activity and Seizure Models
Thiazole derivatives have been extensively investigated for their potential as anticonvulsant agents nih.govbiointerfaceresearch.com. Research has focused on hybrid molecules that incorporate the thiazole ring into larger structures. One such area of study involves thiazole-bearing hybrids built upon 2,4-dioxothiazolidine-5-carboxylic acid cores. Specific compounds from this class have demonstrated excellent anticonvulsant activity in established preclinical models, including the pentylenetetrazole (PTZ)-induced seizure test and the maximal electroshock (MES) seizure test mdpi.com. These models represent different facets of seizure activity, and efficacy in both suggests a broad spectrum of potential anticonvulsant action. The consistent activity of these carboxylic acid-containing thiazole derivatives highlights the therapeutic potential of this chemical class in epilepsy research mdpi.comnih.govresearchgate.net.
Anti-tubercular Activity (e.g., against M. tuberculosis H₃₇Rv)
The thiazole motif is a key component in the development of new anti-tubercular agents. Derivatives of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid have been synthesized and tested for antimycobacterial properties. One potent derivative from this series displayed excellent in vitro activity against Mycobacterium smegmatis, with a minimum inhibitory concentration (MIC) of 50 μg/mL nih.gov.
While the above study focused on a fused-ring derivative, significant research has also been conducted on the structural isomer, 2-aminothiazole-4-carboxylate, as a promising scaffold for anti-tubercular drugs. These compounds were developed as more tractable analogs of the natural antibiotic thiolactomycin (B1682310) plos.orgnih.gov. Several derivatives of the 2-aminothiazole-4-carboxylate scaffold have shown exceptional potency against the virulent Mycobacterium tuberculosis H₃₇Rv strain plos.orgnih.govnih.govstrath.ac.uk. Notably, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit M. tuberculosis H₃₇Rv with an MIC of just 0.06 µg/mL (240 nM), a potency greater than the frontline anti-tubercular drug isoniazid (B1672263) plos.orgnih.gov. These findings underscore the importance of the thiazole carboxylic acid framework in the discovery of novel anti-tubercular agents.
| Compound Name | MIC (µg/mL) | MIC (µM) |
|---|---|---|
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | 0.24 |
| Methyl 2-amino-5-methylthiazole-4-carboxylate | 16 | 93 |
| 2-Amino-5-methylthiazole-4-carboxylic acid | 0.06 | 0.35 |
| 2-Amino-5-(3-chlorophenyl)thiazole-4-carboxylic acid | 32 | 125 |
Antioxidant Effects
Thiazole derivatives have emerged as significant subjects of study due to their antioxidant properties, which are crucial in mitigating oxidative stress. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms. nih.gov ROS, such as superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide, are byproducts of metabolic reactions and can cause damage to cellular components, leading to various degenerative diseases. nih.gov The antioxidant activity of thiazole compounds is centered on their ability to delay or prevent oxidation, thereby neutralizing the harmful effects of these reactive species. nih.gov
The mechanisms through which thiazole derivatives exert their antioxidant effects are varied and include hydrogen atom transfer, electron transfer, and the chelation of transition metals. semanticscholar.org Research has shown that the presence of specific functional groups attached to the thiazole ring can significantly influence its antioxidant capacity. For instance, a series of novel thiazole derivatives containing phenolic fragments were synthesized and evaluated for their antioxidant activity. mdpi.com The studies utilized in vitro assays, such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) radical cation scavenging test and the ferricyanide/Prussian blue method for determining ferric reducing capacity. mdpi.com The results indicated that many of these synthesized substances exhibited antioxidant activity exceeding that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol. mdpi.com Notably, derivatives incorporating a 2,6-di-tert-butylphenol (B90309) fragment demonstrated the highest levels of activity. mdpi.com
Further investigations into phenolic thiazoles have identified specific compounds with remarkable antioxidant and antiradical properties. semanticscholar.org For example, certain dihydroxy-phenyl-thiazol-hydrazinium chloride derivatives showed potent activity, which is attributed to the presence of phenolic groups and the hydrazone moiety. semanticscholar.org The hydrazone function, in particular, is noted for its significant antioxidant and antiradical activity due to the N-H group. semanticscholar.org Additionally, studies on thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azole derivatives have demonstrated their capacity to lower oxidative stress, contributing to their anti-inflammatory effects. nih.gov
Table 1: Antioxidant Activity of Selected Thiazole Derivatives
| Compound Class | Method of Evaluation | Key Findings | Reference |
|---|---|---|---|
| Thiazole derivatives with phenolic fragments | Radical cation scavenging (ABTS); Ferric reducing capacity (FRPB) | Activity often exceeds that of 4-methyl-2,6-di-tert-butylphenol. | mdpi.com |
| Phenolic thiazoles (e.g., Dihydroxy-Phenyl-Thiazol-Hydrazinium chloride) | In vitro antioxidant, antiradical, and chelation assays | Possess remarkable antioxidant and antiradical properties, with some showing good Cu+2 chelating activity. | semanticscholar.org |
| Thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles | In vivo turpentine (B1165885) oil-induced inflammation model | Demonstrate anti-inflammatory effects by reducing oxidative stress. | nih.gov |
Antiviral and Immunomodulatory Activities
The thiazole scaffold is a core structure in numerous compounds that exhibit a wide spectrum of biological activities, including potent antiviral effects. nih.gov The development of new and effective antiviral drugs is critical due to the emergence of drug-resistant viral strains and the lack of comprehensive treatments for many viral infections. nih.gov Thiazole derivatives have been extensively studied and have shown promise against a diverse range of viruses. nih.govnih.gov
Reviews of scientific and patent literature highlight the broad-spectrum antiviral activity of thiazole-containing compounds. nih.govnih.gov These molecules have been reported to be effective inhibitors of various viruses, including influenza viruses, coronaviruses (like SARS), respiratory syncytial virus (RSV), hepatitis B and C (HBV and HCV), herpes viruses, human immunodeficiency viruses (HIV), and dengue virus (DENV), among others. nih.govnih.gov The potency of some of these compounds has been observed in the nanomolar range, indicating a high level of activity. nih.gov
Specific research has focused on synthesizing and evaluating new thiazole derivatives for their antiviral capabilities. In one study, a series of new 2-aminothiazole (B372263) and 1,2,4-triazole (B32235) derivatives were tested against a panel of viruses. researchgate.net While none of the compounds were active against viruses like Reo-1 or Yellow Fever Virus (YFV), several showed moderate activity against Bovine Viral Diarrhoea Virus (BVDV), a surrogate model for HCV. researchgate.net Specifically, three triazole homologues (compounds 73, 75, 77) were moderately active against BVDV. researchgate.net The same study found that two compounds exhibited moderate activity against Coxsackie Virus B2 (CVB-2), and several others showed moderate activity against HIV-1. researchgate.net
While the primary focus of research has been on the direct antiviral action of these compounds, some related heterocyclic compounds have been shown to exert their effects through immunomodulation. For example, certain indole-3-carboxylic acid derivatives activate Toll-like receptors (TLRs) of the innate immune system. mdpi.com This activation triggers signaling pathways that lead to the synthesis of interferons and pro-inflammatory cytokines, inducing a cellular antiviral state. mdpi.com Although this mechanism has been detailed for indole (B1671886) derivatives, the potential for thiazole compounds to act via similar immunomodulatory pathways remains an area for further investigation.
Table 2: Antiviral Spectrum of Thiazole Derivatives
| Virus Family/Genus | Specific Viruses Inhibited by Thiazole Derivatives | Reference |
|---|---|---|
| Coronaviridae | Severe Acute Respiratory Syndrome (SARS) virus | nih.gov |
| Flaviviridae | Hepatitis C Virus (HCV), Bovine Viral Diarrhoea Virus (BVDV), Dengue Virus (DENV), Yellow Fever Virus (YFV) | nih.govresearchgate.net |
| Herpesviridae | Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV), Epstein-Barr Virus (EBV) | nih.gov |
| Orthomyxoviridae | Influenza virus | nih.govnih.gov |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | nih.gov |
| Picornaviridae | Coxsackie Virus (CVB), Human Rhinovirus (HRV), Foot and Mouth Disease Virus (FMDV) | nih.govresearchgate.net |
| Retroviridae | Human Immunodeficiency Virus-1 (HIV-1) | nih.govresearchgate.net |
Coordination Chemistry and Metal Complex Formation
Thiazole-2-carboxylic Acid as a Ligand in Metal Complexes
The coordination chemistry of thiazole-based carboxylic acids is rich and varied, owing to the ligand's ability to adopt multiple coordination modes and interact with a wide range of metal centers.
This compound and its analogues act as versatile ligands capable of coordinating to metal ions in several ways. The deprotonated carboxylate group, along with the nitrogen atom of the thiazole (B1198619) ring, allows for the formation of stable five-membered chelate rings.
Research on the coordination polymers of the related compound, thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, reveals a systematic preference for the N,O-chelating mode over the O,O'-bridging mode when coordinated with first-row transition metals. researchgate.netunimi.it This N,O-chelation involves one nitrogen atom from the thiazole ring and one oxygen atom from the adjacent carboxylate group. mdpi.com This preference often leads to the formation of dense one-dimensional (1D) coordination polymers rather than porous three-dimensional (3D) frameworks. researchgate.netunimi.it
In contrast, the silver(I) derivative of the same ligand exhibits a more complex 3D framework. This is achieved through a μ6-bridging mode, where the ligand coordinates to six different metal centers via two μ2-bridging carboxylates and two monodentate N-donor sites. researchgate.netunimi.it Other coordination modes for related thiazole carboxylates include terminal monodentate and bidentate chelation through a thiazole nitrogen atom and a carboxylate oxygen. mdpi.com For instance, complexes of 2,3-dihydrobenzo[d]this compound show the ligand coordinating in a bidentate fashion through its oxygen and nitrogen atoms. uobaghdad.edu.iq
The coordination modes of carboxylate groups in such frameworks are generally flexible, including monodentate, chelating, and bridging fashions, which contributes to the structural diversity of the resulting metal complexes. nih.gov
This compound and its derivatives form stable complexes with a wide variety of transition metal ions. The specific geometry and stoichiometry of the resulting complexes depend on the metal ion, the reaction conditions, and the specific ligand used.
Complexes of a related ligand, 2,3-dihydrobenzo[d]this compound, have been synthesized with several bivalent and trivalent metal ions. uobaghdad.edu.iq For Co(II), Ni(II), Cu(II), Cd(II), Hg(II), and Pb(II), complexes are typically formed in a 1:2 metal-to-ligand ratio, adopting an octahedral geometry. uobaghdad.edu.iq The Cr(III) complex, however, forms in a 1:1 ratio, also with an octahedral geometry. uobaghdad.edu.iq The Pd(II) complex is an exception, showing a square planar geometry. uobaghdad.edu.iq
Coordination polymers and MOFs have been successfully prepared using thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid with Ag(I), Mn(II), Co(II), Cu(II), and Zn(II). researchgate.netunimi.itnih.gov The first-row transition metal derivatives (Mn, Co, Cu, Zn) tend to form 1D polymeric chains, while the Ag(I) derivative forms a dense 3D framework. researchgate.net Nickel complexes with related ligands, such as thiazole-4-carboxylic acid, have also been reported. nih.gov
The table below summarizes the observed coordination geometries for various metal ions with ligands related to this compound.
| Metal Ion | Ligand System | Coordination Geometry | Stoichiometry (M:L) | Reference |
| Co(II) | 2,3-dihydrobenzo[d]this compound | Octahedral | 1:2 | uobaghdad.edu.iq |
| Ni(II) | 2,3-dihydrobenzo[d]this compound | Octahedral | 1:2 | uobaghdad.edu.iq |
| Cu(II) | 2,3-dihydrobenzo[d]this compound | Octahedral | 1:2 | uobaghdad.edu.iq |
| Pd(II) | 2,3-dihydrobenzo[d]this compound | Square Planar | 1:2 | uobaghdad.edu.iq |
| Cd(II) | 2,3-dihydrobenzo[d]this compound | Octahedral | 1:2 | uobaghdad.edu.iq |
| Hg(II) | 2,3-dihydrobenzo[d]this compound | Octahedral | 1:2 | uobaghdad.edu.iq |
| Pb(II) | 2,3-dihydrobenzo[d]this compound | Octahedral | 1:2 | uobaghdad.edu.iq |
| Cr(III) | 2,3-dihydrobenzo[d]this compound | Octahedral | 1:1 | uobaghdad.edu.iq |
| Mn(II) | thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid | 1D Polymeric Chain | - | researchgate.netunimi.it |
| Zn(II) | thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid | 1D Polymeric Chain | - | researchgate.netunimi.it |
| Ag(I) | thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid | 3D Framework | 2:1 | researchgate.netunimi.it |
Synthesis and Characterization of Metal-Organic Frameworks and Coordination Polymers
The synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs) using thiazole-based carboxylic acids is an active area of research. These materials are typically synthesized under solvothermal or hydrothermal conditions, where metal salts are reacted with the thiazole carboxylic acid ligand in a suitable solvent at elevated temperatures. researchgate.netnih.gov
The choice of metal ion and ligand significantly influences the dimensionality and topology of the resulting framework. For example, using thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, reactions with first-row transition metals like Mn(II), Co(II), Zn(II), and Cu(II) yield dense 1D coordination polymers. researchgate.net In these structures, the ligand's preference for the N,O-chelating coordination mode appears to suppress the formation of higher-dimensional, porous frameworks. researchgate.net In contrast, the reaction with Ag(I) produces a complex, dense 3D framework. researchgate.netunimi.it
Characterization of these materials involves a range of techniques. Single-crystal X-ray diffraction is crucial for determining the precise crystal structure and coordination environment of the metal ions. researchgate.netnih.gov Other methods include powder X-ray diffraction (PXRD) to confirm phase purity, infrared (IR) spectroscopy to study the coordination of the carboxylate groups, and thermogravimetric analysis (TGA) to assess thermal stability. researchgate.netunimi.it
Research into Catalytic Applications of this compound Metal Complexes
Metal complexes derived from this compound and its analogues are being investigated for their potential in catalysis. The combination of a heterocyclic ring and a metal center can create active sites for various chemical transformations. MOFs and CPs based on thiazole ligands are of particular interest due to their potential for heterogeneous catalysis, offering advantages such as catalyst recyclability and stability.
For instance, Zn(II) coordination polymers constructed from polyaromatic carboxylate ligands have demonstrated high efficiency as heterogeneous catalysts in ultrasound-assisted tandem deacetalization–Knoevenagel condensation reactions. mdpi.com While research directly on this compound complexes is emerging, related thiazole-based systems show promise. Chiral Co(II) MOFs have been used in the heterogeneous catalytic oxidation of alkenes. mdpi.com The broader family of metal complexes with thiazole-containing ligands has been noted for its potential in oxidation catalysis. uobaghdad.edu.iq Furthermore, research is ongoing to explore the catalytic activity of complexes featuring mesoionic thiazol-5-ylidenes, a related class of ligands. nih.gov These studies highlight the potential for designing new catalytic materials based on the versatile coordination chemistry of thiazole carboxylic acids.
Exploration of Luminescent and Magnetic Properties of Coordination Compounds
The incorporation of the rigid and π-conjugated thiazole ring into coordination compounds can impart interesting photophysical and magnetic properties.
Luminescent Properties: Many MOFs and CPs based on thiazole and thiadiazole ligands exhibit luminescence. mdpi.com The thiazolo[5,4-d]thiazole core, in particular, is a planar, rigid, and conjugated system that acts as an excellent fluorophore. mdpi.com When incorporated into coordination polymers, these ligands can transfer energy to the metal center (antenna effect), resulting in characteristic metal-centered luminescence, as seen in complexes with Nd(III), Sm(III), and Eu(III). mdpi.com
Complexes with d10 metal ions like Cd(II) and Zn(II) are also known for their luminescent properties. A 2D Cd(II) polymer based on a thiazole ligand exhibits an intense blue fluorescent emission band around 465 nm, a significant shift compared to the free ligand's weak emission at 410 nm. mdpi.com Similarly, various Cd(II) and Zn(II) coordination polymers constructed with thiazole derivatives have been shown to be promising luminescent materials. nih.govtandfonline.com Furthermore, MOFs synthesized from thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid and metal ions like Ag(I), Mn(II), Co(II), Zn(II), and Cu(II) have been studied for their electrochemiluminescence (ECL) properties. nih.gov
Magnetic Properties: The magnetic properties of complexes containing this compound ligands are primarily determined by the nature of the transition metal ions and the structural arrangement of the complexes. Magnetic susceptibility measurements are used to determine the magnetic moment of these compounds, which provides insight into the electronic configuration and spin state of the metal centers. uobaghdad.edu.iq For example, a Cu(II) complex with 1,3-thiazole and acetate was found to have a magnetic moment of 1.4 M.B., while a similar complex with aspirinate had a magnetic moment of 1.79 M.B., indicating differences in the magnetic coupling between the copper centers. researchgate.net These studies are essential for understanding the magnetic interactions within polynuclear complexes and coordination polymers.
Computational Chemistry and Cheminformatics in Research
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a small molecule (ligand), such as a thiazole (B1198619) derivative, and a biological macromolecule (receptor), typically a protein.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding the binding affinity and specificity of potential drug candidates. For instance, studies on thiazole carboxamide derivatives have utilized molecular docking to investigate their interactions with cyclooxygenase (COX) enzymes. acs.org These simulations can reveal key binding patterns, such as the formation of hydrogen bonds and hydrophobic interactions with specific amino acid residues within the enzyme's active site. acs.org
In one study, a newly designed thiazole carboxamide compound, 2a (2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide), was shown to have interaction patterns similar to known inhibitors within the COX-2 binding site, forming hydrogen bonds with ARG-120 and TYR-355. acs.org The trimethoxy group of compound 2a was observed to extend deeper into the binding pocket, leading to more hydrophobic interactions with residues like VAL-89, VAL-523, and LEU-359. acs.org Similarly, molecular docking has been employed to evaluate the potential antibacterial activity of various thiazole derivatives by simulating their binding to target proteins like penicillin-binding proteins (PBP4) from E. coli and S. aureus. nih.gov These computational predictions are instrumental in the rational design of more potent and selective inhibitors.
Table 1: Examples of Molecular Docking Studies on Thiazole Derivatives
| Thiazole Derivative Class | Biological Target | Key Predicted Interactions | Potential Application |
|---|---|---|---|
| Thiazole Carboxamides | COX-1 and COX-2 Enzymes | Hydrogen bonds with ARG-120, TYR-355; Hydrophobic interactions with VAL-89, VAL-523, LEU-359. acs.org | Anti-inflammatory, Anticancer |
| 2,4-Disubstituted Thiazoles | Tubulin | Binding at the colchicine (B1669291) binding site, inhibiting polymerization. researchgate.net | Anticancer |
| 1,3-Thiazoline Derivatives | Penicillin-Binding Protein 4 (PBP4) | Hydrogen bond with ASN 308; Carbon-hydrogen bonds with SER 303. nih.gov | Antibacterial |
| Thiadiazole Derivatives | Mycobacterium tuberculosis DNA gyrase | Hydrogen bonds with HIS560 and ASN558. mdpi.com | Antitubercular |
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the ligand-receptor complex over time. MD simulations calculate the motion of atoms in the system, offering insights into the stability of binding interactions and conformational changes that may occur upon ligand binding. For example, MD simulations of hybrid chalcone–thiazole derivatives bound to DNA gyrase B have been used to confirm the stability of the docked pose. nih.gov Analyses of the simulation trajectory, including root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond analysis, can verify that the ligand remains stably bound within the active site, reinforcing the proposed mechanism of action. nih.gov These simulations can also highlight the role of water molecules in mediating interactions, providing a more complete picture of the binding event at an atomic level. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors (physicochemical properties or structural features), QSAR models can predict the activity of new, untested compounds.
Both 2D and 3D-QSAR studies have been performed on various series of thiazole derivatives. laccei.orgindexcopernicus.com In a typical 2D-QSAR study, descriptors such as lipophilicity (LogP), molar refractivity, and electronic properties are correlated with biological activity using statistical methods like multiple linear regression (MLR). laccei.org For instance, a 2D-QSAR model for thiazole derivatives as 5-Lipoxygenase inhibitors showed a good correlation coefficient, allowing for the prediction of anti-inflammatory activity. laccei.org
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMSIA), provide a more detailed picture by considering the 3D arrangement of steric, electrostatic, and hydrophobic fields around the molecules. A CoMSIA study on thiazole derivatives as succinate (B1194679) dehydrogenase inhibitors generated contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish biological activity. These models are valuable for optimizing lead compounds and designing new derivatives with improved potency.
Table 2: QSAR Models for Thiazole Derivatives
| QSAR Model Type | Target Activity | Key Statistical Parameters | Important Descriptors/Fields |
|---|---|---|---|
| 2D-QSAR (MLR) | Succinate Dehydrogenase Inhibition | R² = 0.80, Q² = 0.63 | J, Log P, NRB, MD |
| 3D-QSAR (CoMSIA) | Succinate Dehydrogenase Inhibition | R² = 0.957, Q² = 0.614 | Steric, Electrostatic, Hydrophobic fields |
| 2D-QSAR (MLR) | 5-Lipoxygenase Inhibition laccei.org | R² = 0.626, R²(test) = 0.621 | AATSC4c, AATSC8c, AATSC1p, GATS5s, etc. |
| 3D-QSAR (kNN-MFA) | Antibacterial (G+) Activity indexcopernicus.com | q² = 0.8283, pred_r² = 0.4868 | Electrostatic fields (E_685, E_460, E_531) |
Conformational Analysis and Spectroscopic Correlations
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of Thiazole-2-carboxylic acid (TCA) provides fundamental knowledge about its stable structures and the energy barriers between them.
Theoretical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the conformational space of monomeric this compound. acs.org These studies have identified four potential conformers, with two being significantly more stable.
Conformer I: This is the most stable form, where the carboxylic moiety is in a trans orientation, and an intramolecular hydrogen bond forms between the hydroxyl hydrogen and the nitrogen atom of the thiazole ring. acs.orgnih.govacs.org This interaction provides significant stabilization.
Conformer II: The second most stable conformer differs from I by a 180° rotation of the OH group around the C-O bond. acs.orgnih.govacs.org This places the carboxylic moiety in a cis configuration.
Conformers III and IV: These are predicted to be very high-energy forms and are not experimentally observed in significant populations. acs.org
Experimental studies using matrix isolation techniques combined with infrared spectroscopy have confirmed these theoretical predictions. In low-temperature argon or nitrogen matrices, Conformer I is the most abundant, with Conformer II also being trapped in a much smaller amount (approximately 6% of the total). acs.orgnih.govacs.org The calculated vibrational spectra for conformers I and II show excellent agreement with the experimental IR spectra, validating the theoretical models. acs.org
Table 3: Predicted Conformers of this compound
| Conformer | Carboxylic Group Orientation | Key Stabilizing Feature | Relative Stability | Experimental Abundance |
|---|---|---|---|---|
| I | trans | Intramolecular H-bond (OH···N) acs.org | Most Stable | ~94% nih.gov |
| II | cis | 180° rotation of OH group from Conformer I. acs.org | Less Stable | ~6% nih.gov |
| III & IV | - | - | Very High Energy | Not Observed acs.org |
Remarkably, the conformation of matrix-isolated this compound can be manipulated using light. acs.org Selective irradiation with narrowband near-infrared (near-IR) or ultraviolet (UV) light can induce reversible transformations between the two main conformers. acs.orgnih.govacs.org
Photoinduced Transformation: Selective excitation of Conformer I with near-IR or UV light (at 300 nm) leads to its conversion into Conformer II. acs.orgnih.govacs.org Conversely, selective excitation of Conformer II with a different wavelength of near-IR or UV light (at 305 nm) can convert it back to the more stable Conformer I. acs.orgnih.govacs.org This demonstrates a photoreversible conformational change.
Thermally Induced Transformation: When kept in the dark at low temperatures (15 K), the photogenerated Conformer II will spontaneously but very slowly convert back to the most stable Conformer I. acs.orgnih.govacs.org The estimated half-life for this process is over 50 hours. acs.orgnih.govacs.org At room temperature, this compound undergoes thermal decomposition, yielding carbon dioxide and thiazole. acs.orgnih.govacs.org
Table 4: Light-Induced Conformational Transformations in this compound
| Transformation | Inducing Light Source | Wavelength |
|---|---|---|
| Conformer I → Conformer II | UV Light acs.orgnih.govacs.org | 300 nm |
| Conformer II → Conformer I | UV Light acs.orgnih.govacs.org | 305 nm |
| Conformer I ↔ Conformer II | Near-IR Light acs.orgnih.govacs.org | Specific, different wavelengths for each direction |
Ligand-Based and Structure-Based Drug Design Approaches
The this compound scaffold has been a subject of significant interest in computational chemistry and cheminformatics, serving as a foundational structure in both ligand-based and structure-based drug design strategies. These computational approaches are instrumental in the rational design and discovery of novel therapeutic agents by predicting the interaction between a small molecule (ligand) and its biological target.
Ligand-Based Drug Design
Ligand-based drug design methodologies are employed when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal in this approach.
QSAR studies on thiazole derivatives have been conducted to establish a mathematical relationship between the chemical structure and biological activity. For instance, 2D and 3D-QSAR models have been developed for aryl thiazole derivatives to understand their antimicrobial properties ijpsdronline.comindexcopernicus.com. These models help in identifying key molecular descriptors that influence the biological activity, thereby guiding the design of more potent analogs ijpsdronline.comindexcopernicus.com. In one such study, 2D-QSAR analysis revealed that specific topological descriptors were major contributors to the activity against Gram-positive bacteria ijpsdronline.com. Furthermore, 3D-QSAR models have highlighted the importance of electrostatic effects in determining the binding affinities of these compounds ijpsdronline.comindexcopernicus.com.
Pharmacophore modeling is another powerful ligand-based technique that has been applied to thiazole derivatives. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For example, a pharmacophore model developed for cyclooxygenase-2 (COX-2) inhibitors included features like a hydrogen bond acceptor and aromatic rings, which provided insights into the design of selective inhibitors based on a triazole-carboxylic acid scaffold, a concept applicable to thiazole-carboxylic acids as well nih.gov.
Structure-Based Drug Design
When the 3D structure of the biological target is available, structure-based drug design becomes a powerful tool for discovering and optimizing new drugs. This approach involves the use of computational techniques like molecular docking and virtual screening to predict the binding mode and affinity of a ligand to its target.
Molecular docking studies have been extensively used to investigate the binding interactions of this compound derivatives with various biological targets. For instance, in the design of novel COX inhibitors, molecular docking was used to predict the binding patterns of thiazole carboxamide derivatives within the active sites of COX-1 and COX-2 enzymes acs.orgnih.gov. These studies helped in understanding the selectivity of the compounds towards COX-2 over COX-1, which is crucial for reducing side effects acs.org. The binding energy and interactions with key amino acid residues in the active site provide valuable information for optimizing the lead compounds.
A notable example of structure-based virtual screening led to the identification of 2-arylthiazole-4-carboxylic acids as potent ligands for the CaMKIIα hub domain, a target implicated in neurological disorders acs.orgnih.govacs.org. In this study, a large compound library was computationally screened against the crystal structure of the protein, leading to the discovery of a novel class of high-affinity ligands acs.orgnih.govacs.org. The 2,6-dichlorophenyl analog, in particular, demonstrated mid-nanomolar affinity acs.orgnih.govacs.org. Subsequent structure-activity relationship (SAR) studies, guided by the docking poses, helped in optimizing the initial hits to improve their potency and pharmacokinetic properties acs.org.
The integration of both ligand-based and structure-based approaches often leads to a more comprehensive understanding of the structure-activity relationships and facilitates the design of more effective and specific drug candidates.
Research Findings on this compound Derivatives
| Compound/Derivative | Target | Methodology | Key Findings | Reference |
|---|---|---|---|---|
| Aryl Thiazole Derivatives | Bacteria | 2D & 3D-QSAR | Identified key topological and electrostatic descriptors for antibacterial activity. The 2D-QSAR model showed a high correlation coefficient (r² = 0.9521). | ijpsdronline.comindexcopernicus.com |
| Thiazole Carboxamide Derivatives | COX-1/COX-2 | Molecular Docking | Predicted binding modes and selectivity towards COX-2. Compound 2b was the most effective against COX-1 (IC50 = 0.239 μM) and also showed potent activity against COX-2 (IC50 = 0.191 μM). | acs.org |
| 2-Arylthiazole-4-carboxylic Acids | CaMKIIα Hub Domain | Virtual Screening, Molecular Docking | Identified a new class of high-affinity ligands. The 2,6-dichlorophenyl analog (PTCA) showed a pKi of 7.2. | acs.orgnih.govacs.org |
| Thiazole Derivatives | 5-Lipoxygenase (5-LOX) | 2D-QSAR | Developed a predictive model for 5-LOX inhibitory activity with a correlation coefficient of 0.626. | laccei.org |
Advanced Analytical Methodologies for Characterization and Quantitation
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the structural features of Thiazole-2-carboxylic acid. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework.
¹H NMR: In ¹H NMR spectroscopy of this compound, the protons on the thiazole (B1198619) ring exhibit distinct chemical shifts. The protons at the C4 and C5 positions of the thiazole ring typically appear as doublets in the aromatic region of the spectrum. The acidic proton of the carboxylic acid group is usually observed as a broad singlet at a significantly downfield chemical shift, although its position can vary depending on the solvent and concentration.
¹¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom of the carboxylic acid group (C=O) is highly deshielded and appears at a characteristic downfield position. The carbon atoms within the thiazole ring (C2, C4, and C5) also show distinct signals, with the C2 carbon, being directly attached to both a nitrogen and a sulfur atom as well as the carboxylic acid, appearing at a unique chemical shift compared to C4 and C5.
Table 1: Representative NMR Chemical Shifts (δ) for this compound
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | >10 (broad singlet) | ~160-170 |
| Thiazole C2 | - | ~145-155 |
| Thiazole H4/H5 | ~7.5-8.5 (doublets) | ~125-145 |
Note: Exact chemical shifts can vary based on solvent and experimental conditions.
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Molecular Weight Validation: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of this compound (C₄H₃NO₂S). Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from the molecule with minimal fragmentation, allowing for the clear observation of the molecular ion peak, typically as [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. A primary and characteristic fragmentation pathway for this compound is the loss of carbon dioxide (CO₂) from the carboxylic acid group, a process known as decarboxylation. This results in a prominent fragment ion corresponding to the thiazole ring. Further fragmentation of the thiazole ring can also be observed. These fragmentation patterns are crucial for confirming the identity of the compound.
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tandfonline.com The IR spectrum of this compound shows characteristic absorption bands that confirm its structure.
Key vibrational bands include:
O-H Stretch: A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
C=O Stretch: A strong, sharp absorption peak appears around 1700-1750 cm⁻¹, corresponding to the stretching vibration of the carbonyl (C=O) group in the carboxylic acid. The presence of intermolecular hydrogen bonding can influence the exact position of this band. ulpgc.es
C-N and C=N Stretches: Vibrations associated with the thiazole ring, including C-N and C=N stretching, typically appear in the fingerprint region between 1300-1600 cm⁻¹.
C-H Stretches: The stretching vibrations for the C-H bonds on the aromatic thiazole ring are usually observed just above 3000 cm⁻¹.
Ring Vibrations: The characteristic vibrations of the thiazole ring itself can be found at lower frequencies. tandfonline.com
Studies have investigated the vibrational spectra of this compound in detail, assigning most vibrations based on group frequencies and correlations with the thiazole-2-carboxylate ion. tandfonline.comtandfonline.com The characteristic vibrations of the -COOH group are assigned as those of an intermolecularly associated species. tandfonline.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid O-H | Stretch (broad) | 2500 - 3300 |
| Aromatic C-H | Stretch | ~3100 |
| Carboxylic Acid C=O | Stretch (strong) | 1700 - 1750 |
| Thiazole Ring C=N, C=C | Stretch | 1300 - 1600 |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about electronic transitions, particularly in systems with π-electrons like aromatic and heterocyclic rings. uobabylon.edu.iq this compound, containing a conjugated thiazole ring, exhibits characteristic absorption in the UV region. The spectrum typically shows absorption maxima (λmax) resulting from π → π* transitions within the heterocyclic ring. nih.gov The position and intensity of these absorptions can be influenced by the solvent. Carboxylic acids generally show an absorption maximum around 210 nm. researchgate.net Studies on the photoinduced transformations of this compound have utilized UV light to induce conformational changes, indicating significant absorption in the UV range. nih.gov
Chromatographic Methods
Chromatographic techniques are essential for separating components of a mixture, allowing for the purity assessment and quantitative analysis of a target compound.
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of this compound and for its quantitative analysis. mdpi.com The method separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
For the analysis of this compound, a reversed-phase HPLC method is commonly employed.
Stationary Phase: A C18 (octadecylsilyl) column is typically used, where the stationary phase is nonpolar.
Mobile Phase: A polar mobile phase, often a mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile, is used. The pH of the aqueous component is often adjusted with an acid (e.g., acetic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention.
Detection: A UV detector is the most common method for detection, set at a wavelength where this compound exhibits strong absorbance.
By comparing the retention time of the sample peak to that of a known standard, the identity of the compound can be confirmed. The area under the peak is proportional to the concentration of the compound, which allows for accurate quantitative analysis and the determination of purity by identifying and quantifying any impurities present in the sample. sav.sk
Chiral HPLC for Enantiomeric Purity Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a principal method for separating enantiomers and determining the enantiomeric purity of chiral molecules. While specific chiral separation data for this compound is not extensively detailed in the literature, the methodology can be effectively illustrated by its application to structurally similar compounds, such as Thiazolidine-2-carboxylic acid. The direct approach for such separations involves the use of a chiral stationary phase (CSP), which allows for the differential interaction of enantiomers.
A common strategy involves pre-column derivatization, where the enantiomeric mixture is reacted with a chiral or achiral reagent to form diastereomers that are more easily separated on a standard or chiral column. For instance, a validated HPLC method for determining the enantiomeric purity of Thiazolidine-2-carboxylic acid utilizes pre-column derivatization with aniline. researchgate.net The resulting diastereomers can be baseline separated, allowing for accurate quantification.
The success of the separation is highly dependent on the choice of the CSP and the mobile phase composition. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely effective for a broad range of chiral compounds, including various thiazole derivatives and carboxylic acids. chromatographyonline.commdpi.com The mobile phase, often a mixture of a nonpolar solvent like n-hexane and an alcohol modifier such as isopropanol, is optimized to achieve the best resolution. researchgate.net For acidic compounds, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) to the mobile phase is a common practice to improve peak shape and resolution. chromatographyonline.com
The following table outlines typical parameters used in the chiral HPLC separation of a related thiazolidine (B150603) compound, which demonstrates the principles applicable to this compound. researchgate.net
| Parameter | Condition |
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Column | Chiralcel OD-H (250 x 4.6 mm) |
| Mobile Phase | n-hexane-isopropanol (85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV (254 nm) and Optical Rotation (OR) |
| Derivatization | Pre-column derivatization with aniline |
| Run Time | < 10 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful technique for the analysis of metabolites in biological matrices. The analysis of carboxylic acids like this compound and its metabolites via GC-MS generally requires a crucial derivatization step. This is because carboxylic acids are typically polar and non-volatile, making them unsuitable for direct GC analysis.
The derivatization process converts the carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester. Common derivatizing agents include diazomethane, alkyl chloroformates, or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Once derivatized, the analytes are introduced into the gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.
Following separation, the compounds enter the mass spectrometer. In a GC-MS/MS setup, a specific precursor ion from the metabolite of interest is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides very high selectivity and sensitivity, allowing for the detection and quantification of trace levels of metabolites in complex samples like blood plasma or urine. While specific protocols for this compound are not prominent, the established methods for analyzing other carboxylic acid metabolites serve as a robust framework for its study.
X-ray Diffraction Studies
X-ray diffraction (XRD) is an indispensable tool for the solid-state characterization of crystalline materials, providing definitive information about atomic arrangement, crystal structure, and phase purity.
Single-crystal X-ray analysis provides the most precise and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams allow for the calculation of the electron density map of the crystal, from which the positions of individual atoms can be determined.
This method has been successfully applied to determine the crystal structure of a silver(I) complex with this compound, specifically [Ag(C₄H₂NO₂S)(C₄H₃NO₂S)]. nih.gov In this structure, the silver ion is coordinated by the heterocyclic nitrogen atoms from two different this compound ligands, resulting in a linear, two-coordinate complex. nih.gov Such studies are vital for understanding intermolecular interactions, such as hydrogen bonding and packing arrangements, which govern the physical properties of the solid material. nih.govchiraltech.com
The crystallographic data obtained from the analysis of the silver(I)-Thiazole-2-carboxylic acid complex are summarized in the table below. nih.gov
| Parameter | Value |
| Chemical Formula | [Ag(C₄H₂NO₂S)(C₄H₃NO₂S)] |
| Molecular Weight | 365.13 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.8613 (9) |
| b (Å) | 5.0180 (6) |
| c (Å) | 18.278 (3) |
| β (°) | 98.303 (13) |
| Volume (ų) | 531.94 (14) |
| Z | 2 |
X-ray Powder Diffraction (XRPD) is used to analyze polycrystalline or powdered solid samples. Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase.
Emerging Research Directions and Future Perspectives
Development of Prodrugs and Targeted Delivery Systems
The carboxylic acid functional group is a common feature in many therapeutic agents. However, its ionization at physiological pH can limit oral bioavailability and membrane permeability. One strategy to overcome this is the formation of ester prodrugs, which mask the polar carboxylic acid group, thereby increasing lipophilicity. While specific examples of Thiazole-2-carboxylic acid being developed as a prodrug are not extensively documented in publicly available research, the principles of prodrug design are broadly applicable. Esterification of the carboxylic acid group can enhance the absorption of a parent drug. Once absorbed, these ester prodrugs are designed to be hydrolyzed by ubiquitous esterase enzymes in the body to release the active carboxylic acid-containing drug.
This prodrug approach could be particularly beneficial for this compound derivatives that show therapeutic promise but suffer from poor pharmacokinetic profiles. Future research may focus on creating ester or amide linkages with promoieties that not only improve bioavailability but also target specific tissues or cells, leading to more effective and less toxic therapies.
Applications in Advanced Material Science
The thiazole (B1198619) ring is an electron-deficient system, which imparts useful electronic and optical properties to materials that incorporate this moiety.
The incorporation of this compound into polymer structures can impart specific functionalities. For instance, researchers have successfully synthesized poly(itaconic acid) functionalized with quaternized thiazole groups to create antimicrobial films for active food packaging mdpi.com. In this application, the thiazole moiety, after quaternization, provides the antimicrobial activity. The carboxylic acid groups of the polymer backbone can be further utilized for cross-linking or for attaching other functional molecules, leading to the development of multifunctional coatings with applications in food preservation and biomedical devices. The ability of the thiazole ring to be modified and the presence of the carboxylic acid handle make it a valuable component in the design of such advanced polymers.
Bioinorganic Chemistry: Role in Metalloenzymes and Metal Biology
Metalloenzymes are enzymes that contain a metal ion cofactor, which is often essential for their catalytic activity. The nitrogen and sulfur atoms in the thiazole ring of this compound and its derivatives can act as ligands for metal ions, making them attractive candidates for the design of metalloenzyme inhibitors.
Recent studies have focused on derivatives such as 2-aminothiazole-4-carboxylic acids as broad-spectrum inhibitors of metallo-β-lactamases (MBLs) acs.orgnih.gov. These enzymes are a major cause of bacterial resistance to β-lactam antibiotics. The thiazole-carboxylic acid scaffold can mimic the binding of the natural substrate to the zinc ions in the active site of the enzyme, leading to its inhibition. This research opens up the possibility of developing new classes of antibiotics that can overcome resistance mechanisms. While this research focuses on a close structural analog, it highlights the potential of the thiazole-carboxylic acid core in targeting metalloenzymes. Further exploration in this area could lead to the discovery of inhibitors for other metalloenzymes involved in various diseases.
Development of Novel Analytical Standards and Reagents
This compound is utilized as a standard in various analytical techniques, which helps to improve the accuracy and reliability of chemical analyses chemimpex.com. Its well-defined chemical structure and properties make it a suitable reference compound in chromatography and spectroscopy.
Furthermore, its utility as an intermediate in organic synthesis allows for the creation of a diverse range of derivatives that can be used as specialized reagents. For example, it can be converted into acid halides, esters, and amides, which can then be used to introduce the thiazole moiety into other molecules. This is valuable in the synthesis of pharmaceuticals, agrochemicals, and dyes chemimpex.comchemicalbook.com. The development of new synthetic methods utilizing this compound can lead to the creation of novel analytical reagents with specific functionalities for detection and quantification of various analytes.
Exploration of New Therapeutic Targets and Disease Areas
The thiazole scaffold is present in numerous clinically used drugs, and research continues to uncover new therapeutic applications for thiazole-containing compounds. This compound and its derivatives are being explored for their potential in a variety of disease areas.
Cancer: Novel thiazole carboxylic acid derivatives are being investigated as potential anticancer agents. One approach involves targeting the glyoxalase-I (Glo-I) enzyme, a zinc-coordinating metalloenzyme that is a potential target for cancer therapeutics eurekaselect.com. Additionally, multitargeted anticancer agents incorporating the thiazole-indole-2-carboxamide scaffold have shown promising cytotoxic activity against various cancer cell lines acs.org. Other studies have demonstrated the potential of thiazole derivatives in treating osteosarcoma and have explored their interactions with key proteins involved in cancer progression, such as EGFR nih.gov.
Neurological Disorders: Thiazole-carboxamide derivatives are being assessed for their potential as neuroprotective agents through the modulation of AMPA receptors. These compounds have shown the ability to alter the biophysical properties of these receptors, which could be beneficial in treating conditions characterized by excessive excitatory neurotransmission, such as epilepsy and other neurodegenerative diseases nih.gov. Thiazolidine-4-carboxylic acid derivatives, structurally related to this compound, have also demonstrated neuroprotective effects in models of memory impairment irispublishers.comresearchgate.nettandfonline.com.
Infectious Diseases: As mentioned previously, thiazole-carboxylic acid derivatives are being developed as inhibitors of metallo-β-lactamases to combat antibiotic resistance acs.orgnih.gov. The thiazole ring is a key component in many antimicrobial agents, and research is ongoing to synthesize new derivatives with enhanced activity against a broad spectrum of pathogens, including multidrug-resistant strains nih.govmdpi.commdpi.com.
Strategies for Overcoming Drug Resistance in Pathogens
The escalating threat of antimicrobial resistance has necessitated the exploration of novel chemical scaffolds capable of circumventing or combating bacterial defense mechanisms. This compound and its derivatives have emerged as a versatile platform for developing strategies to tackle drug-resistant pathogens. Research efforts are concentrated on several key approaches, including the inhibition of resistance-conferring enzymes, the disruption of essential bacterial processes with novel modes of action, and the blockade of efflux pumps that expel antimicrobial agents from the bacterial cell.
Inhibition of Resistance Enzymes: Metallo-β-Lactamase Inhibitors
A primary mechanism of resistance, particularly in Gram-negative bacteria, is the production of β-lactamase enzymes that hydrolyze and inactivate β-lactam antibiotics. Metallo-β-lactamases (MBLs), which require zinc ions for their activity, are of particular concern as they can degrade carbapenems, the last-resort class of β-lactam antibiotics. nih.govsemanticscholar.org There are currently no clinically approved MBL inhibitors, making the development of such compounds a critical goal. nih.govacs.org
A promising strategy involves the design of molecules that mimic the binding of the hydrolyzed antibiotic within the enzyme's active site. Researchers have developed a class of 2-aminothiazole-4-carboxylic acids (AtCs) that effectively inhibit a broad spectrum of MBLs from different subclasses (B1, B2, and B3). nih.govacs.org These compounds are designed to replicate the key pharmacophoric features of carbapenem hydrolysates. nih.gov Crystallographic studies have confirmed that AtCs bind to the MBL active site in a manner similar to the hydrolyzed antibiotic product, validating this mimicry approach. nih.gov
Several AtC derivatives have demonstrated potent inhibitory activity against a range of clinically relevant MBLs, including VIM-1, VIM-2, NDM-1, and IMP-1. acs.org The effectiveness of these inhibitors can restore the activity of antibiotics like Meropenem against MBL-producing bacteria, showcasing their potential for combination therapy. nih.gov
| Compound | Target Enzyme | IC₅₀ (μM) | Source |
|---|---|---|---|
| Compound 1 | VIM-1 | 0.26 | acs.org |
| Compound 1 | VIM-2 | 0.45 | acs.org |
| Compound 1 | NDM-1 | 1.15 | acs.org |
| Compound 1 | NDM-5 | 0.89 | acs.org |
| Compound 1 | IMP-1 | 5.94 | acs.org |
| Compound 1 | IMP-4 | 2.53 | acs.org |
Targeting Bacterial DNA Replication
Another strategy to overcome resistance is to target highly conserved and essential bacterial enzymes that are distinct from their human counterparts. Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are critical for DNA synthesis and are the targets of fluoroquinolone antibiotics. acs.org Resistance to fluoroquinolones often arises from mutations in these enzymes. Thiazole derivatives have been investigated as a new class of inhibitors for these targets. acs.orgnih.gov By inhibiting both enzymes, these compounds can reduce the likelihood of bacteria developing resistance. acs.org Structure-activity relationship (SAR) studies have identified key molecular features that enhance inhibitory activity, such as the placement of a 3-pyridyl moiety at position 2 of the thiazole ring, which can form an additional hydrogen bond with the enzyme. acs.org
Inhibition of Efflux Pumps
Many bacteria possess efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, thereby reducing the intracellular drug concentration to sub-lethal levels. nih.govopenmicrobiologyjournal.com This mechanism can confer resistance to multiple classes of antibiotics. A viable strategy to combat this is the use of efflux pump inhibitors (EPIs), which can restore the efficacy of existing antibiotics when used in combination. nih.gov
Thiazole-related compounds have been explored for their potential as EPIs. For instance, certain thiadiazine derivatives have been shown to inhibit the NorA efflux pump in Staphylococcus aureus. nih.gov The NorA pump is known to expel substances like norfloxacin and the fluorescent dye ethidium bromide (EtBr). Inhibition of this pump leads to the intracellular accumulation of these substances. The efficacy of these EPIs is demonstrated by a significant reduction in the Minimum Inhibitory Concentration (MIC) of EtBr. In one study, the compound IJ28 reduced the MIC of ethidium bromide against S. aureus from 26.6 µg/mL to just 0.5 µg/mL, indicating potent inhibition of the efflux mechanism. nih.gov
| Substance | MIC without Inhibitor (µg/mL) | MIC with Inhibitor IJ28 (µg/mL) | Source |
|---|---|---|---|
| Ethidium Bromide | 26.6 | 0.5 | nih.gov |
Development of Novel Scaffolds Active Against Resistant Strains
Beyond augmenting existing antibiotics, research is also focused on designing novel thiazole derivatives with intrinsic and potent antimicrobial activity against multidrug-resistant (MDR) pathogens. nih.govresearchgate.net By modifying the core thiazole structure with various moieties, such as β-amino acids and aromatic groups, scientists have synthesized compounds with selective and potent bactericidal effects. nih.gov
For example, a series of thiazole derivatives (compounds 2a-c) demonstrated profound activity against Gram-positive pathogens, including strains of S. aureus with genetically defined resistance mechanisms, showing MIC values as low as 1–2 µg/mL. nih.govresearchgate.net Furthermore, some of these novel compounds have shown dual antibacterial and antifungal properties, with activity against azole-resistant Aspergillus fumigatus and multidrug-resistant yeasts like Candida auris. nih.govresearchgate.net This approach aims to develop new classes of antimicrobials that are less susceptible to existing resistance mechanisms. nih.govresearchgate.net
| Compound | Pathogen | Resistance Profile | MIC (µg/mL) | Source |
|---|---|---|---|---|
| 2a | S. aureus | Genetically defined resistance | 1–2 | nih.gov |
| 2b | S. aureus | Genetically defined resistance | 1–2 | nih.gov |
| 2c | S. aureus | Genetically defined resistance | 1–2 | nih.gov |
| 2a | A. fumigatus | Azole resistant | - | nih.gov |
| 2b | C. auris | Multidrug resistant | - | nih.gov |
| 5a | C. auris | Multidrug resistant | - | nih.gov |
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing Thiazole-2-carboxylic acid derivatives with high purity?
- Answer: this compound derivatives are typically synthesized via condensation reactions between carboxylic acid precursors and amines or thiols under controlled conditions. For example, peptidomimetic analogues can be synthesized using acid-amine coupling agents (e.g., EDCI/HOBt), followed by purification via reverse-phase HPLC to achieve >95% purity . Critical parameters include reaction temperature (often 0–25°C), solvent selection (e.g., DMF or DCM), and stoichiometric ratios of reactants to minimize side products. NMR (1H, 13C) and ESI-MS are essential for verifying structural integrity .
Q. How should this compound be stored to maintain stability during experimental workflows?
- Answer: this compound derivatives are sensitive to light, moisture, and oxidative degradation. Storage recommendations include:
- Temperature: –20°C in a freezer under inert atmosphere (argon or nitrogen) .
- Containers: Amber glass vials with PTFE-lined caps to prevent photodegradation.
- Handling: Use anhydrous solvents (e.g., dry DMSO) for dissolution to avoid hydrolysis. Incompatible materials include strong acids/bases and oxidizing agents, which may degrade the thiazole ring .
Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound derivatives?
- Answer:
- 1H/13C NMR: Key for identifying substituent positions on the thiazole ring. For example, the carboxylic acid proton typically appears as a broad singlet near δ 12–14 ppm, while aromatic protons resonate between δ 7–9 ppm .
- ESI-MS: Confirms molecular weight (e.g., [M+H]+ peaks) and detects impurities.
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >98% purity. Retention times (tR) vary with substituent polarity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution or cycloaddition reactions?
- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, revealing nucleophilic/electrophilic sites. For example, the C-2 position of the thiazole ring is electrophilic due to electron-withdrawing effects of the carboxylic acid group, making it reactive toward amide bond formation . Molecular docking studies further predict binding affinities for biological targets like USP7 enzymes .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives across studies?
- Answer: Discrepancies often arise from structural variations (e.g., substituent position) or assay conditions. A systematic approach includes:
- Structural Analysis: Compare analogs (e.g., 2-carboxylic vs. 4-carboxylic derivatives) using X-ray crystallography (WinGX/ORTEP) to confirm geometry .
- Assay Standardization: Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control compounds (e.g., dasatinib for kinase activity) .
- Meta-Analysis: Pool data from multiple studies to identify trends (e.g., electron-withdrawing groups enhance USP7 inhibition) .
Q. How are absorption corrections applied in X-ray crystallography to validate this compound derivative structures?
- Answer: Empirical absorption corrections (e.g., using spherical harmonics in SADABS) account for anisotropic effects in diffraction data. For example, Blessing’s method models transmission surfaces to correct intensity variations caused by crystal morphology . WinGX software integrates these corrections during structure refinement, ensuring accurate displacement parameters (R-factor < 5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
